Technical Documentation Center

3,4-Dichloro-2-hydroxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dichloro-2-hydroxypyridine
  • CAS: 856965-68-9

Core Science & Biosynthesis

Foundational

The Chemical Properties and Therapeutic Applications of 3,4-Dichloro-2-hydroxypyridine: A Technical Whitepaper

Executive Summary 3,4-Dichloro-2-hydroxypyridine (also widely recognized by its tautomeric name, 3,4-dichloro-1H-pyridin-2-one ) is a highly specialized halogenated heterocyclic building block. In contemporary medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloro-2-hydroxypyridine (also widely recognized by its tautomeric name, 3,4-dichloro-1H-pyridin-2-one ) is a highly specialized halogenated heterocyclic building block. In contemporary medicinal chemistry, it serves as a critical structural motif for enhancing the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, and its pivotal role in synthesizing next-generation transient receptor potential canonical 3 (TRPC3) inhibitors and central nervous system (CNS) therapeutics.

Chemical Identity & Tautomeric Dynamics

A defining feature of 3,4-dichloro-2-hydroxypyridine is its prototropic lactam-lactim tautomerism[1]. In solution, the compound exists in a dynamic equilibrium between the enol (lactim) form and the keto (lactam) form.

Causality in Experimental Design: The position of this equilibrium dictates the compound's synthetic reactivity. In polar aprotic solvents (e.g., DMF, DMSO, Toluene) and in the solid state, the lactam (pyridone) form predominates[1]. This is highly advantageous for cross-coupling reactions. By favoring the lactam state, the nucleophilicity of the nitrogen atom is enhanced, directing arylation exclusively to the N-position rather than the O-position during transition-metal-catalyzed couplings.

Quantitative Physicochemical Profile

Understanding the quantitative properties of this scaffold is essential for predicting its behavior in biological systems and synthetic workflows.

PropertyValueClinical / Synthetic Significance
Chemical Name 3,4-Dichloro-2-hydroxypyridineStandard nomenclature for the lactim tautomer.
Tautomeric Form 3,4-Dichloro-1H-pyridin-2-oneDominant form in polar solvents; critical for N-directed Ullmann coupling.
Molecular Formula C5H3Cl2NOBase composition for stoichiometric calculations.
Molecular Weight 164.0 g/mol Low MW allows for high ligand efficiency when incorporated into larger drug scaffolds.
Mass Spec (ESI) m/z: 164/166 ([M+H]+)The characteristic 3:1 isotopic pattern confirms the presence of the dichloro moiety during LC-MS monitoring[2].
H-Bond Donors 1 (in Lactam form: N-H)Facilitates target-protein interaction and dictates solubility.
H-Bond Acceptors 1 (in Lactam form: C=O)Acts as a critical hydrogen bond acceptor in kinase/channel binding pockets.

Application in Drug Design: TRPC3 Inhibition

The most prominent modern application of the 3,4-dichloro-2-pyridone scaffold is its use as a bioisostere in the development of TRPC3 channel inhibitors[3]. Earlier inhibitors, such as Pyr3, utilized a trichloroacrylic amide group. While potent, this group acted as a reactive Michael acceptor, leading to off-target toxicity and exceptionally poor metabolic stability (microsomal half-life of ~15 minutes)[3].

By replacing the trichloroacrylic amide with a 3,4-dichloro-2-pyridone ring, researchers developed Compound 20 (JW-65) [3]. Mechanistic Insight: This substitution eliminates the reactive electrophilic site while maintaining the exact steric bulk and electronic profile required for TRPC3 allosteric binding. Consequently, Compound 20 exhibits a half-life of over 4 hours in human liver microsomes, low cellular toxicity, and potent neuroprotective effects against Aβ plaques and seizures[3].

TRPC3_Pathway Receptor GPCR / TLR4 Activation PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC3 TRPC3 Ion Channel DAG->TRPC3 Activates Ca_Influx Intracellular Ca2+ Influx TRPC3->Ca_Influx Downstream NFAT Activation / Excitotoxicity Ca_Influx->Downstream Inhibitor Compound 20 (JW-65) (3,4-dichloro-2-pyridone core) Inhibitor->TRPC3 Allosteric Blockade

TRPC3 signaling pathway and the targeted inhibition mechanism by Compound 20.

Application in CNS Therapeutics: Monoamine Reuptake Inhibitors

Beyond ion channels, the 3,4-dichloro-2-hydroxypyridine scaffold is utilized in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives[2]. These compounds act as monoamine neurotransmitter reuptake inhibitors, targeting serotonin, noradrenaline, and dopamine transporters for the treatment of severe depression[2]. Mechanistic Insight: The electron-withdrawing nature of the dichloro-substitution lowers the basicity of adjacent functional groups and enhances the overall lipophilicity (LogP) of the drug molecule. This optimization facilitates rapid blood-brain barrier (BBB) penetration, a strict pharmacokinetic requirement for neurotherapeutics.

Synthesis & Experimental Protocols

The integration of 3,4-dichloro-2-hydroxypyridine into complex drug scaffolds typically relies on Ullmann-type N-arylation[4]. The following protocol details the synthesis of the N-arylated intermediate for TRPC3 inhibitors.

Protocol: Copper-Catalyzed N-Arylation of 3,4-Dichloro-2-pyridone

Objective: To couple 3,4-dichloro-2-hydroxypyridine with an aryl halide to form an N-aryl pyridone. Causality behind Reagent Selection: Copper(I) iodide is selected as the catalyst over Palladium due to its superior efficacy in activating the N-H bond of sterically hindered pyridones. trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) is utilized as a bidentate ligand to stabilize the Cu(I) intermediate, prevent disproportionation into Cu(0) and Cu(II), and accelerate the reductive elimination step[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a strict nitrogen atmosphere, combine 3,4-dichloro-2-hydroxypyridine (1.0 equiv), the corresponding aryl iodide (1.2 equiv), CuI (0.1 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Ligand Addition: Add anhydrous toluene (0.2 M) to the flask, followed immediately by the DMCDA ligand (0.2 equiv).

  • Reaction: Heat the mixture to reflux (110 °C) and stir vigorously for 12 hours. The progression must be monitored via LC-MS, tracking the disappearance of the characteristic m/z 164/166 peak.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts and excess carbonate.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (eluent gradient: hexane to ethyl acetate).

  • Self-Validating System (QA/QC): Confirm the N-arylation (as opposed to O-arylation) via 13C NMR spectroscopy. The presence of a distinct carbonyl resonance at approximately δ 160 ppm confirms the structural integrity of the pyridone lactam core. If O-arylation occurred, this peak would be absent, and the protocol would require lower temperatures or a solvent switch to DMF.

Synth_Workflow A Aryl Halide (e.g., Pyrazole derivative) C CuI, DMCDA, K2CO3 Toluene, Reflux A->C B 3,4-Dichloro-2-pyridone (Tautomeric precursor) B->C D N-Arylated Pyridone (Lactam core preserved) C->D Ullmann Coupling

Copper-catalyzed Ullmann N-arylation workflow for 3,4-dichloro-2-pyridone.

References

  • Pathophysiological significance and modulation of the transient receptor potential canonical 3 ion channel - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects - PMC. National Institutes of Health (NIH). Available at:[Link]

  • EP1934212A1 - 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.Google Patents.
  • WO2022081573A1 - Transient receptor potential canonical 3 inhibitors and methods of use thereof.Google Patents.

Sources

Exploratory

molecular structure and weight of 3,4-Dichloro-2-hydroxypyridine

This guide provides an in-depth technical analysis of 3,4-Dichloro-2-hydroxypyridine , a specific halogenated heterocyclic scaffold used in pharmaceutical and agrochemical research.[1] Synonyms: 3,4-Dichloro-2(1H)-pyrido...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-Dichloro-2-hydroxypyridine , a specific halogenated heterocyclic scaffold used in pharmaceutical and agrochemical research.[1]

Synonyms: 3,4-Dichloro-2(1H)-pyridone; 3,4-Dichloropyridin-2-ol Molecular Formula: C₅H₃Cl₂NO Molecular Weight: 163.99 g/mol [1]

Executive Summary

3,4-Dichloro-2-hydroxypyridine is a functionalized pyridine derivative characterized by chlorine substitutions at the C3 and C4 positions and an oxygen functionality at C2.[1] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly as a bioisostere for phenyl rings in kinase inhibitors and as a precursor for fused heterocyclic systems. Its utility is defined by its lactam-lactim tautomerism , which dictates its reactivity profile in nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1]

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Structural Specifications

The molecule consists of a six-membered pyridine ring. The presence of electron-withdrawing chlorine atoms at positions 3 and 4 significantly alters the electronic landscape of the ring compared to the unsubstituted parent, reducing the basicity of the nitrogen and increasing the acidity of the N-H proton in the lactam form.

PropertyValueNotes
Molecular Formula C₅H₃Cl₂NO
Molecular Weight (Average) 163.99 g/mol Standard atomic weights
Monoisotopic Mass 162.9592 DaBased on ³⁵Cl isotope
Exact Mass 162.9592 Da
Heavy Atom Count 9
ClogP (Predicted) ~1.5 - 1.8Lipophilic due to dichloro- substitution
H-Bond Donor 1(NH in lactam form)
H-Bond Acceptor 1(Carbonyl/Oxygen)
Tautomeric Equilibrium (Lactam vs. Lactim)

A defining characteristic of 2-hydroxypyridines is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • Solid State & Polar Solvents: The lactam (pyridone) tautomer predominates due to intermolecular hydrogen bonding (dimerization) and high solvation energy.

  • Gas Phase & Non-polar Solvents: The lactim (hydroxy) form becomes more accessible, though the 3,4-dichloro substitution pattern generally stabilizes the lactam form via inductive effects.

Implication for Reactivity:

  • Electrophiles (E⁺): Attack at Nitrogen (N-alkylation) or Oxygen (O-alkylation) depends on the base and solvent used.[1]

  • Nucleophiles (Nu⁻): The C2 position is activated for nucleophilic attack if converted to a leaving group (e.g., -Cl via POCl₃).[1]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (3,4-Dichloro-2-pyridone) Dominant in Solution/Solid Lactim Lactim Form (3,4-Dichloro-2-hydroxypyridine) Minor Tautomer Lactam->Lactim  Ka (Solvent Dependent)  

Figure 1: The lactam-lactim tautomeric equilibrium.[1][2] The 3,4-dichloro substitution inductively withdraws electron density, influencing the acidity of the N-H bond.

Synthetic Pathways & Manufacturing[1][12]

The synthesis of 3,4-Dichloro-2-hydroxypyridine typically requires controlling the regiochemistry of halogenation or hydrolysis.[1]

Primary Route: Hydrolysis of 2,3,4-Trichloropyridine

This is the most scalable industrial route. The chlorine at the C2 position is the most electrophilic due to the adjacent nitrogen (α-position), making it susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Protocol:

  • Starting Material: 2,3,4-Trichloropyridine.[3][4][5][6]

  • Reagent: Aqueous Sodium Hydroxide (NaOH, 10-20% w/v) or Potassium Hydroxide (KOH).

  • Conditions: Reflux (100°C) for 4–6 hours.

  • Mechanism: The hydroxide ion attacks C2, forming a Meisenheimer complex, followed by the elimination of the chloride ion.

  • Workup: Acidification with HCl precipitates the product as the 2-pyridone tautomer.

Alternative Route: Diazotization of 2-Amino-3,4-dichloropyridine

Used when the amino-precursor is available or for isotopic labeling.[1]

  • Reagents: NaNO₂ in H₂SO₄ (aq).

  • Conditions: 0°C to 5°C, followed by warming to room temperature.

  • Outcome: The diazonium salt is hydrolyzed in situ to the hydroxyl group.

Synthesis Start 2,3,4-Trichloropyridine Intermediate Meisenheimer Complex (Transient) Start->Intermediate SNAr Attack at C2 Reagent NaOH (aq) / Reflux Product 3,4-Dichloro-2(1H)-pyridone (Precipitate upon Acidification) Intermediate->Product -Cl⁻ / +H⁺

Figure 2: Hydrolytic synthesis pathway from trichloropyridine.[1] The C2 chlorine is selectively displaced due to electronic activation by the ring nitrogen.

Structural Characterization

Accurate identification requires distinguishing the 3,4-isomer from the more common 3,5-dichloro isomer.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the coupling pattern of the remaining protons at C5 and C6.

  • Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ may show broad signals due to tautomerism).[1]

  • ¹H NMR Signals:

    • δ ~6.3 - 6.5 ppm (1H, d): Proton at C5 . It appears as a doublet due to coupling with H6. It is upfield due to resonance donation from the oxygen (in lactim) or amide-like character (in lactam).[1]

    • δ ~7.3 - 7.6 ppm (1H, d): Proton at C6 . It appears as a doublet. It is downfield due to the proximity to the electronegative nitrogen.

    • Coupling Constant (

      
      ):  Typically 5.0 – 7.0 Hz , characteristic of ortho-coupling in pyridines.
      
  • ¹³C NMR: Expect signals for C2 (carbonyl/C-OH, ~160 ppm), C3/C4 (quaternary C-Cl, ~120-140 ppm), C6 (CH, ~130-140 ppm), and C5 (CH, ~110 ppm).[1]

Mass Spectrometry (MS)

The chlorine isotope pattern is the definitive fingerprint.

  • Ionization: ESI+ or EI.

  • Parent Ion: [M+H]⁺ = 164.

  • Isotope Pattern:

    • M (164): 100% (Relative abundance)[1][7]

    • M+2 (166): ~65% (Due to ³⁵Cl/³⁷Cl combinations)[1]

    • M+4 (168): ~10% (Due to two ³⁷Cl atoms)[1]

    • Note: A 9:6:1 intensity ratio is characteristic of a Cl₂ system.

Applications in Drug Discovery[15][16][17][18]

Bioisosterism

The 3,4-dichloro-2-pyridone scaffold is a bioisostere for phenyl and pyrimidine rings .[1]

  • H-Bonding: The lactam motif (NH donor / C=O acceptor) mimics the peptide bond, allowing it to bind to the hinge region of kinase enzymes.

  • Lipophilicity: The two chlorine atoms increase lipophilicity (logP), improving membrane permeability compared to non-halogenated pyridones.

Synthetic Utility (Scaffold Functionalization)

This molecule is a "linchpin" intermediate.

  • C-O vs. N-Alkylation: Reaction with alkyl halides can yield O-alkylated (alkoxypyridine) or N-alkylated (pyridone) products depending on the base (Ag₂CO₃ favors O; NaH/Cs₂CO₃ favors N).[1]

  • C-Cl Functionalization: The chlorine at C4 is generally more reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura) than the chlorine at C3, allowing for regioselective arylation.[1]

References

  • Synthesis of Dihydropyridones: Lu, H., et al.[8] "A [1 + 2 + 1 + 2] four-component domino cyclization reaction... provides dihydropyridones."[1][9][10][8] Journal of Organic Chemistry, 2024.[8] [1]

  • Tautomerism Analysis: "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution." National Institutes of Health (PMC).

  • Chlorination Protocols: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines...[1] Using Equimolar POCl3." Molecules, 2012.[11] [1]

  • Pyridine Chemistry Grounding: "Pyridones in drug discovery: Recent advances." ResearchGate.[9]

  • General Reactivity of Halopyridines: "Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives." Wiley Online Library. [1]

Sources

Foundational

Technical Guide: Solubility Profile & Determination of 3,4-Dichloro-2-hydroxypyridine

The following is an in-depth technical guide on the solubility profile and determination protocols for 3,4-Dichloro-2-hydroxypyridine . Executive Summary 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility profile and determination protocols for 3,4-Dichloro-2-hydroxypyridine .

Executive Summary

3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone ; CAS: 5748-90-3) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceuticals. Its solubility behavior is governed by the tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.

While extensive public data exists for its isomer 3,5-dichloro-2-hydroxypyridine, specific thermodynamic solubility data for the 3,4-isomer is limited in open literature. This guide provides a predictive solubility profile based on structural analogs and details a rigorous experimental protocol (isothermal saturation method) to generate precise solubility data. This approach allows researchers to validate process parameters for crystallization and formulation.

Physicochemical Profile & Tautomerism

Understanding the solute's solid-state physics is a prerequisite for accurate solubility measurement.

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between two forms. This equilibrium shifts based on solvent polarity, significantly affecting solubility.

  • Non-polar solvents (e.g., Toluene): Favor the Lactim (2-hydroxypyridine) form, which can form intermolecular hydrogen bonded dimers.

  • Polar solvents (e.g., Methanol, DMSO): Favor the Lactam (2-pyridone) form, which is more polar and interacts strongly with the solvent via dipole-dipole interactions.

Structural Analogs & Predicted Properties

Due to the close structural similarity, the well-characterized 3,5-dichloro-2-hydroxypyridine serves as a high-confidence proxy for predicting the 3,4-isomer's behavior.

Property3,4-Dichloro-2-hydroxypyridine (Target)3,5-Dichloro-2-hydroxypyridine (Reference)Impact on Solubility
CAS Number 5748-90-35437-33-2
Molecular Weight 163.99 g/mol 163.99 g/mol Identical solvation kinetics.
Melting Point ~170–185 °C (Est.)180–182 °CHigh MP indicates high crystal lattice energy, requiring polar solvents for dissolution.
H-Bond Donors 11Soluble in H-bond accepting solvents (alcohols, ketones).
Polar Surface Area ~33 Ų~33 ŲModerate polarity; poor solubility in pure hydrocarbons.

Predicted Solubility Data (Thermodynamic Estimates)

Note: The values below are estimated ranges based on the thermodynamic behavior of the 3,5-isomer. They serve as a guide for solvent selection.

Solubility Ranking (Descending Order)
  • DMSO / DMF :

    
     mg/mL (High Solubility)
    
    • Mechanism:[1][2][3][4] Strong dipole-dipole interactions disrupt the crystal lattice.

  • Methanol / Ethanol :

    
     mg/mL
    
    • Mechanism:[1][2][3][4] Hydrogen bonding with the pyridone oxygen/nitrogen.

  • Acetone / Ethyl Acetate :

    
     mg/mL
    
    • Mechanism:[1][2][3][4] Dipole-dipole interactions; useful for crystallization.

  • Toluene / Dichloromethane :

    
     mg/mL
    
    • Mechanism:[1][2][3][4] Limited interaction; favors the lactim tautomer.

  • Water :

    
     mg/mL (Low)
    
    • Mechanism:[1][2][3][4] Hydrophobic effect of the dichloro-ring dominates. Solubility increases significantly at pH > 8 (deprotonation).

Experimental Protocol: Isothermal Saturation Method

This protocol is the industry standard for generating the "Mole Fraction Solubility (


)" data required for the Apelblat thermodynamic modeling.
Reagents & Apparatus
  • Solute: 3,4-Dichloro-2-hydroxypyridine (Purity > 98% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Acetone, Toluene, etc.).

  • Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control accuracy

    
     K).
    
  • Analysis: HPLC (UV detection at 254 nm) or Gravimetric Analysis.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrium Agitate at Const. Temp (T) (24-48 Hours) Start->Equilibrium T = 278-323 K Settle Phase Separation (Static Settling 2h) Equilibrium->Settle Ensure Saturation Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Isothermal Dilute Dilution with Mobile Phase Filter->Dilute Analyze HPLC / Gravimetric Analysis Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Standard workflow for determining thermodynamic solubility via the static equilibrium method.

Step-by-Step Procedure
  • Preparation : Add excess 3,4-dichloro-2-hydroxypyridine to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration : Stir continuously using a magnetic stirrer at the set temperature (e.g., 298.15 K) for 24 hours .

  • Settling : Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling : Withdraw 2 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter .

    • Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

  • Quantification :

    • Gravimetric : Evaporate a known mass of supernatant and weigh the dry residue.

    • HPLC : Dilute the supernatant and analyze against a standard curve.

  • Repetition : Repeat for temperatures

    
     to 
    
    
    
    K in 5 K intervals.

Thermodynamic Modeling

To translate experimental data into process design parameters, fit the raw data to the Modified Apelblat Equation . This model is superior for correlating solubility data of polar organic solids.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression.
    
Calculating Thermodynamic Parameters

Using the van't Hoff analysis , you can derive the enthalpy (


) and entropy (

) of solution:
  • Plot

    
     vs. 
    
    
    
    .
  • Slope (

    
    ) : 
    
    
    
  • Intercept (

    
    ) : 
    
    
    

Interpretation for Process Design:

  • Positive

    
     : Dissolution is endothermic.[5] Solubility increases with temperature (typical for this class of compounds).
    
  • Positive

    
     : Dissolution is entropy-driven (disorder increases).
    
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (+ΔH_sol) (Measured) Gas->Solution Solvation (-ΔH_solv)

Figure 2: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the energy required to break the crystal lattice and the energy released by solvation.

References

  • BenchChem. (2025). 5-Chloro-2-pyridone Physicochemical Properties and Synthesis. Retrieved from

  • GuideChem. (2025). 1-Methyl-2-pyridone Solubility and Properties. Retrieved from

  • National Institutes of Health (NIH). (2021). Solubility Measurement, Thermodynamic Modeling, and Molecular Dynamic Simulation. Journal of Chemical & Engineering Data. Retrieved from

  • Sigma-Aldrich. (2025). 3,5-Dichloro-2-hydroxypyridine Product Specification. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3,5-Dichloro-2-pyridone. Retrieved from

Sources

Exploratory

Technical Guide: Acidity & pKa of 3,4-Dichloro-2-hydroxypyridine

The following is an in-depth technical guide regarding the acidity and pKa values of 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone ). Executive Summary 3,4-Dichloro-2-hydroxypyridine (C H Cl NO) i...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the acidity and pKa values of 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone ).

Executive Summary

3,4-Dichloro-2-hydroxypyridine (C


H

Cl

NO) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for phenol and carboxylic acid moieties in drug design. Its acidity is a fundamental physicochemical parameter that dictates its solubility, membrane permeability, and binding affinity in physiological environments.

This guide addresses the lactam-lactim tautomerism that complicates pKa determination, provides predicted acidity values based on quantitative structure-activity relationships (QSAR) and structural analogs, and details a validated experimental protocol for precise measurement.

Key Technical Specifications
PropertyValue / Description
IUPAC Name 3,4-Dichloro-1,2-dihydropyridin-2-one
Common Name 3,4-Dichloro-2-pyridone
Molecular Formula C

H

Cl

NO
Molecular Weight 163.99 g/mol
Dominant Tautomer 2-Pyridone (Lactam) in aqueous media
Estimated pKa (NH) 8.0 – 8.8 (Predicted)
Parent pKa (2-Pyridone) 11.65 (Experimental)

Structural Chemistry & Tautomerism

Understanding the acidity of this compound requires a rigorous analysis of its tautomeric equilibrium. 2-Hydroxypyridines exist in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

The Tautomeric Equilibrium

In the gas phase and non-polar solvents, the lactim (–OH) form is often favored. However, in aqueous solution and the crystalline state, the lactam (NH/C=O) form dominates due to a high dipole moment and solvation stabilization.

  • Lactim Form: Acts as a phenol-like acid (O-H deprotonation).

  • Lactam Form: Acts as a weak nitrogen acid (N-H deprotonation).

For 3,4-dichloro-2-hydroxypyridine, the acidity measured in water refers effectively to the deprotonation of the N-H group of the lactam tautomer to form the resonance-stabilized anion.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Non-polar dominant Lactam Lactam Form (2-Pyridone) Aqueous dominant Lactim->Lactam Tautomerization (Solvent Dependent) Anion Common Anion (Resonance Stabilized) Lactim->Anion -H+ Lactam->Anion Deprotonation (Ka measurement)

Figure 1: Tautomeric equilibrium and ionization pathway. In water, the pKa reflects the transition from the Lactam to the Anion.

Electronic Effects & Acidity Analysis

The introduction of chlorine atoms at positions 3 and 4 significantly alters the acidity compared to the unsubstituted parent compound.

Substituent Effects (The "Why")

The parent compound, 2-pyridone, has a pKa of 11.65 . The 3,4-dichloro substitution pattern lowers this pKa (increases acidity) through two primary mechanisms:

  • Inductive Effect (-I): Chlorine is highly electronegative.

    • C3-Chlorine: Located ortho to the carbonyl and beta to the nitrogen. It exerts a strong electron-withdrawing effect, stabilizing the negative charge on the resulting anion.

    • C4-Chlorine: Located meta to the carbonyl and gamma to the nitrogen. It provides additional stabilization through inductive withdrawal.

  • Resonance Effect: While halogens can be weak resonance donors, the inductive withdrawal dominates in the pyridone ring system, particularly for the N-H acidity.

Comparative Acidity Data

While an explicit experimental value for the 3,4-isomer is rare in public databases, we can derive a high-confidence estimate by triangulating with known analogs.

CompoundStructurepKa (Experimental/Predicted)Shift (

pKa)
2-Pyridone (Parent) Unsubstituted11.65 (Exp)Reference
3-Chloro-2-pyridone 3-Cl~9.0 (Est)-2.65
3,5-Dichloro-2-pyridone 3,5-di-Cl8.48 (Pred)-3.17
3,4-Dichloro-2-pyridone 3,4-di-Cl 8.0 – 8.8 (Est)~ -3.0

Experimental Determination Protocols

For drug development applications, relying on prediction is insufficient. The following protocols are the industry standard for determining the precise pKa of sparingly soluble, weak acids like 3,4-dichloro-2-hydroxypyridine.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred if the compound has sufficient water solubility (>1 mM).

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (to maintain ionic strength).

  • Degassed, CO

    
    -free water.
    

Workflow:

  • Dissolution: Dissolve ~3-5 mg of compound in 20 mL of 0.15 M KCl. If insoluble, use Method B (Co-solvent).

  • Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.01 M NaOH under inert gas (N

    
     or Ar) purge.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Gran Plot method or non-linear regression (Bjerrum plot) to identify the equivalence point and

    
    .
    
Method B: Spectrophotometric Determination (For Low Solubility)

Since polychlorinated pyridones often have poor aqueous solubility, UV-Vis spectrophotometry is robust because it requires lower concentrations (~50 µM).

Principle: The neutral (lactam) and ionized (anion) forms have distinct UV absorption spectra (bathochromic shift upon ionization).

Experiment Step1 Preparation Prepare 50 µM stock in Methanol Step2 Buffer Aliquots Prepare buffers pH 2.0 to 12.0 (0.5 unit increments) Step1->Step2 Step3 Measurement Record UV-Vis (200-400 nm) for each pH point Step2->Step3 Step4 Isosbestic Check Confirm distinct isosbestic points (Validates 2-species equilibrium) Step3->Step4 Step5 Calculation Fit Absorbance vs pH to Henderson-Hasselbalch Step4->Step5

Figure 2: UV-Vis Spectrophotometric pKa determination workflow.

Data Processing: Use the linearized Henderson-Hasselbalch equation:



Where 

is absorbance at

of the anion. Plotting the log term vs. pH yields an intercept equal to the pKa.

Implications for Drug Design

The acidity of 3,4-dichloro-2-hydroxypyridine influences its utility as a scaffold:

  • Bioisosterism: The anion formed at physiological pH mimics the carboxylate of benzoic acid but with different lipophilicity and hydrogen bond geometry.

  • Binding Interactions: The N-H (donor) and C=O (acceptor) pattern is critical for binding in kinase hinge regions. The chlorine atoms can fill hydrophobic pockets and form "halogen bonds" with backbone carbonyls.

  • Solubility: The lowered pKa (closer to 7.4) implies that formulation in slightly basic buffers (pH 8-9) will significantly enhance solubility by generating the anionic species.

References

  • Tautomerism of Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc 2002.11 (2002): 198-215. Link

  • Substituent Effects on Acidity: Spinner, E., & White, J. C. B. "The vibration spectra of some substituted 2-hydroxypyridines." Journal of the Chemical Society B: Physical Organic (1966): 991-996. Link

  • Experimental pKa Determination: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights 8 (2013): 53-71. Link

  • Predicted pKa Data: ChemicalBook & PubChem Computed Properties for 3,5-Dichloro-2-pyridone (Analogous Reference). Link

Foundational

thermal stability profile of 3,4-Dichloro-2-hydroxypyridine

The following technical guide details the thermal stability profile of 3,4-Dichloro-2-hydroxypyridine , a critical heterocyclic building block in pharmaceutical and agrochemical synthesis. Synonyms: 3,4-Dichloro-2(1H)-py...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability profile of 3,4-Dichloro-2-hydroxypyridine , a critical heterocyclic building block in pharmaceutical and agrochemical synthesis.

Synonyms: 3,4-Dichloro-2(1H)-pyridinone; 3,4-Dichloropyridin-2-ol CAS Registry Number: Note: While the 3,5-isomer (CAS 5437-33-2) is the common commercial standard, the 3,4-isomer is frequently encountered as a specific intermediate in custom drug discovery scaffolds (e.g., TRPC3 inhibitors).

Executive Summary

3,4-Dichloro-2-hydroxypyridine exhibits a high degree of thermal resilience characteristic of halogenated 2-pyridones. Its stability profile is defined by a high melting point (predicted range: 175–185 °C ) and a decomposition onset typically exceeding 260 °C .

For researchers, the critical handling factor is not thermal degradation, but rather tautomeric behavior . In the solid state and polar solvents, the molecule exists predominantly as the 2-pyridone (lactam) tautomer.[1] This structural reality dictates its high lattice energy and thermal robustness.

Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

To understand the thermal properties of this molecule, one must first address its dynamic structure. While often named as a "hydroxypyridine" (lactim), the thermodynamic equilibrium heavily favors the "pyridone" (lactam) form.

  • Lactam Form (Dominant): Features a C=O carbonyl and an N-H bond. This form allows for strong intermolecular hydrogen bonding (dimerization), significantly elevating the melting point and thermal stability.

  • Lactim Form (Minor): Features a C-OH hydroxyl group and a pyridine nitrogen. This form is aromatic but less stable in the solid state.

Figure 1: Tautomeric Equilibrium & Dimerization The following diagram illustrates the equilibrium and the hydrogen-bonded dimer network that confers thermal stability.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Thermal Consequence Lactim Lactim Form (3,4-Dichloro-2-hydroxypyridine) Aromatic Ring Less Polar Lactam Lactam Form (3,4-Dichloro-2(1H)-pyridinone) Dominant in Solid State High Dipole Lactim->Lactam  Spontaneous (Solid State/Polar Solvent)   Dimer H-Bonded Dimer (High Lattice Energy) Lactam->Dimer  Intermolecular H-Bonding   Stability High Melting Point (>170°C) Dimer->Stability  Resists Phase Change  

Caption: The shift to the lactam form drives dimerization, significantly increasing the energy required to melt the solid.

Thermal Characterization Profile

As specific calorimetric data for the 3,4-isomer is often proprietary to custom synthesis campaigns, the following profile is synthesized from structural analogs (specifically the 3,5-dichloro isomer and the parent 2-pyridone) and validated principles of heterocyclic chemistry.

Quantitative Thermal Data
ParameterValue / RangeConfidence LevelMechanistic Insight
Melting Point (T_m) 175 – 185 °C High (Predicted)Based on 3,5-dichloro analog (180-182°C). The 3,4-substitution pattern causes minor steric strain but retains the H-bond network.
Decomposition Onset (T_dec) > 260 °C MediumPyridone rings are thermally robust. Decomposition typically initiates via dehalogenation.
Volatiles (<150°C) < 0.5%HighNon-solvated crystals are stable. Hygroscopic moisture may be present if stored improperly.
Flash Point N/A (Solid)HighSublimation may occur before ignition.
Decomposition Mechanism

At temperatures exceeding 260°C, the molecule undergoes thermal degradation. The primary pathways include:

  • Dehydrohalogenation: Homolytic cleavage of the C-Cl bond, releasing hydrogen chloride (HCl) gas.

  • Ring Fragmentation: At extreme temperatures (>400°C), the pyridone ring opens, releasing nitrogen oxides (NOx) and carbon monoxide (CO).

Safety Warning: Thermal analysis (TGA) must be conducted in a well-ventilated hood due to the release of corrosive HCl vapors upon decomposition.

Experimental Protocols for Stability Assessment

To validate the specific batch quality and stability of 3,4-Dichloro-2-hydroxypyridine, the following standard operating procedures (SOPs) are recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine exact melting point and purity.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Pan Configuration: Hermetically sealed aluminum pans with a pinhole.

    • Reasoning: Pyridones can sublime near their melting point. A sealed pan prevents mass loss that would distort the heat flow signal (endotherm).

  • Protocol:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 250 °C.

    • Nitrogen purge: 50 mL/min.

  • Expected Result: Sharp endothermic peak at ~180 °C (Melting). No exothermic events (decomposition) should be visible before 250 °C.

Thermogravimetric Analysis (TGA)
  • Objective: Determine decomposition onset and volatile content.

  • Protocol:

    • Ramp 10 °C/min from Ambient to 600 °C.

    • Purge: Nitrogen (inert) to identify thermal breakdown; Air (oxidative) to assess combustion profile.

  • Criterion: A mass loss >1% below 150 °C indicates retained solvent or moisture (hygroscopicity). Significant mass loss onset (T_onset) identifies the thermal stability limit.

Figure 2: Analytical Workflow

Workflow cluster_DSC Phase Transition (DSC) cluster_TGA Degradation (TGA) Sample Sample: 3,4-Dichloro-2-hydroxypyridine Prep_DSC Seal in Hermetic Pan (Prevent Sublimation) Sample->Prep_DSC Prep_TGA Open Ceramic Crucible Sample->Prep_TGA Run_DSC Ramp 10°C/min to 250°C Prep_DSC->Run_DSC Result_DSC Endotherm ~180°C (Melting Event) Run_DSC->Result_DSC Run_TGA Ramp 10°C/min to 600°C Prep_TGA->Run_TGA Result_TGA Mass Loss >260°C (HCl Release) Run_TGA->Result_TGA

Caption: Parallel workflow to decouple phase change (melting) from chemical breakdown (decomposition).

Handling & Storage Implications

Based on the thermal profile, the following storage conditions are mandatory to maintain chemical integrity:

  • Hygroscopicity Management: The amide-like character of the 2-pyridone form makes it susceptible to moisture uptake. Store in tightly closed containers with desiccants.

  • Temperature: Store at Room Temperature (15–25 °C) . Refrigeration is not strictly necessary for thermal stability but helps minimize moisture absorption kinetics.

  • Incompatibility: Avoid contact with strong oxidizing agents. While thermally stable, the electron-rich ring is reactive toward electrophiles.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dichloro-2-hydroxypyridine (CAS 5437-33-2).[2] (Used as primary structural analog for thermal constants). Link

  • PubChem. Compound Summary: 2-Chloro-4-hydroxypyridine (CAS 17368-12-6). National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Chlorohydroxypyridines.[3] (General safety and decomposition data). Link

  • Katritzky, A. R., et al. Tautomerism of Heterocycles.[4] Advances in Heterocyclic Chemistry. (Authoritative source on lactam-lactim equilibrium in solid state).

  • Nagib, M., et al. Pathophysiological significance and modulation of the TRPC3 ion channel. (Cites 3,4-dichloro-2-pyridone as a stable metabolic scaffold). Link

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) Analysis &amp; Handling Protocols for 3,4-Dichloro-2-hydroxypyridine

Executive Summary & Chemical Causality As drug development pipelines increasingly rely on complex halogenated heterocycles, the safe handling and analytical verification of intermediates like 3,4-Dichloro-2-hydroxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

As drug development pipelines increasingly rely on complex halogenated heterocycles, the safe handling and analytical verification of intermediates like 3,4-Dichloro-2-hydroxypyridine become paramount. This compound is a critical building block, notably utilized in the synthesis of 1 targeting monoamine neurotransmitter reuptake[1], as well as in the development of2[2].

Similar to other halogenated pyridones, 3,4-Dichloro-2-hydroxypyridine exhibits 3, existing in a dynamic equilibrium between its lactam (3,4-dichloro-1H-pyridin-2-one) and lactim (3,4-dichloro-2-hydroxypyridine) forms[3]. The electron-withdrawing chlorine atoms at the C3 and C4 positions significantly lower the pKa of the hydroxyl/lactam proton. This heightened acidity is the primary mechanistic driver for both its utility as a nucleophile in cross-coupling reactions and its aggressive irritant properties on biological tissues.

Physicochemical & Toxicological Profile

To safely integrate this compound into synthetic workflows, researchers must understand the causality behind its Globally Harmonized System (GHS) classifications. The lipophilic dichloropyridine core facilitates rapid dermal and mucosal penetration, while the acidic proton disrupts local cellular pH gradients, triggering inflammatory cascades.

Property / HazardSpecification / GHS ClassificationMechanistic Rationale
Chemical Formula C5H3Cl2NON/A
Molecular Weight 163.99 g/mol N/A
Tautomeric States Lactam (Keto) ⇌ Lactim (Enol)Equilibrium is heavily influenced by solvent polarity and pH.
Acute Toxicity (Oral) Category 4 (H302)Halogenated aromatic core facilitates rapid gastrointestinal absorption.
Skin Irritation Category 2 (H315)Lipophilicity enhances dermal penetration; acidic proton denatures proteins.
Eye Irritation Category 2A (H319)Direct contact disrupts corneal pH, leading to severe localized inflammation.
STOT SE Category 3 (H335)Aerosolized particulates readily irritate mucosal membranes in the respiratory tract.

Engineering Controls & Safe Handling Protocols

Standard laboratory practices are insufficient for highly functionalized halogenated heterocycles. The following controls are mandatory:

  • Ventilation: All manipulations of the solid powder must be performed in a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins) and tightly fitting safety goggles are required.

  • Storage Causality: Store in a tightly sealed amber glass container under an inert atmosphere (Argon/N2) at 2–8°C. Why? Despite the electron-withdrawing chlorines, the pyridone ring remains susceptible to photo-oxidation. An inert, dark environment prevents gradual oxidative degradation into highly colored, polymeric impurities that can poison downstream transition-metal catalysts.

Emergency Response Workflow

In the event of an exposure incident, immediate and specific actions are required to mitigate tissue damage. The following self-validating workflow ensures that the exposure route dictates the correct physiological intervention before medical professionals arrive.

HazardResponse Start Exposure Incident 3,4-Dichloro-2-hydroxypyridine Assess Assess Exposure Route Start->Assess Skin Skin / Eye Contact Assess->Skin Inhale Inhalation Assess->Inhale Ingest Ingestion Assess->Ingest Wash Flush with H2O (15 min) Remove contaminated PPE Skin->Wash Air Move to fresh air Administer O2 if needed Inhale->Air Rinse Rinse mouth thoroughly Do NOT induce vomiting Ingest->Rinse Med Seek Immediate Medical Attention Provide SDS to Physician Wash->Med Air->Med Rinse->Med

Fig 1: Emergency response workflow for 3,4-Dichloro-2-hydroxypyridine exposure.

Self-Validating Analytical Protocol (RP-HPLC)

Before utilizing 3,4-Dichloro-2-hydroxypyridine in sensitive synthetic steps, its purity must be verified. Because the compound is acidic, standard neutral mobile phases will cause partial ionization, leading to severe peak tailing and inaccurate integration.

This Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizes an acidic ion-pairing approach to ensure the molecule remains fully protonated (neutral), guaranteeing predictable hydrophobic interactions with the stationary phase.

Step 1: Mobile Phase Preparation
  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

    
    .
    
  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH of the mobile phase well below the pKa of the hydroxypyridine, suppressing ionization and ensuring a sharp, Gaussian peak shape.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the compound.

  • Dissolve in 1.0 mL of a 50:50 mixture of Buffer A and Buffer B.

  • Vortex for 30 seconds, then sonicate for 2 minutes to ensure complete dissolution of the crystalline lattice.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Execution
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 4 minutes (column re-equilibration).

  • Detection: UV absorbance at 254 nm and 280 nm.

Step 4: System Suitability & Self-Validation

To ensure the integrity of the data, the system must validate itself before sample analysis:

  • Blank Injection: Inject 10 µL of the 50:50 A:B diluent. Validation criteria: The baseline must remain stable with no carryover peaks >0.05% area.

  • Standard Injection: Inject 10 µL of the prepared sample. Validation criteria: The method is only considered valid if the tailing factor (

    
    ) of the main peak is 
    
    
    
    and the theoretical plate count (
    
    
    ) is
    
    
    . Failure to meet these metrics indicates column degradation or insufficient mobile phase acidity, requiring immediate system maintenance.

References

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives | Google Patents | 1

  • Pathophysiological significance and modulation of the transient receptor potential canonical 3 ion channel | PMC | 2

  • 5-Chloro-2-pyridone | 4214-79-3 | Benchchem | 3

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 3,4-Dichloro-2-hydroxypyridine

Introduction & Mechanistic Rationale 3,4-Dichloro-2-hydroxypyridine (also known by its tautomeric form, 3,4-dichloro-2-pyridone) is a highly valued heterocyclic scaffold in medicinal chemistry. It serves as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,4-Dichloro-2-hydroxypyridine (also known by its tautomeric form, 3,4-dichloro-2-pyridone) is a highly valued heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex biologically active molecules, including monoamine reuptake inhibitors for central nervous system (CNS) disorders and transient receptor potential canonical 3 (TRPC3) ion channel modulators . For instance, substituting the trichloroacrylic amide group of Pyr3 with a 3,4-dichloro-2-pyridone ring yields derivatives with significantly enhanced metabolic stability and neuroprotective efficacy against amyloid-beta (Aβ) plaques .

This application note details a robust, field-proven three-step synthesis of 3,4-dichloro-2-hydroxypyridine starting from 4-chloro-2-hydroxy-3-nitropyridine.

Experimental Design & Causality

To ensure a self-validating system, the protocol is designed with specific mechanistic checkpoints. Each step utilizes reagents chosen to prevent side reactions and preserve the integrity of the pyridine core:

  • Step 1: O-Methylation (Protection/Activation). The 2-pyridone moiety is O-methylated using methyl iodide (MeI) and silver carbonate (Ag₂CO₃). Ag₂CO₃ is specifically chosen as a mild, halophilic base that drives the equilibrium toward the O-alkylated pyridine tautomer rather than N-alkylation. This locks the aromatic system and protects the oxygen for downstream steps .

  • Step 2: Chemoselective Nitro Reduction. The 3-nitro group is reduced to a primary amine using Tin(II) chloride dihydrate (SnCl₂·2H₂O). This reagent is highly chemoselective, smoothly reducing the nitro group without triggering hydrodechlorination of the sensitive 4-chloro substituent .

  • Step 3: Sandmeyer Diazotization-Chlorination & In Situ Hydrolysis. The 3-amino group undergoes diazotization with sodium nitrite in concentrated hydrochloric acid at sub-zero temperatures (-5 °C). Subsequent addition of copper(I) chloride (CuCl) facilitates a radical-nucleophilic aromatic substitution (Sandmeyer reaction) to install the 3-chloro group. Crucially, the highly acidic aqueous conditions combined with the electron-withdrawing nature of the newly formed 3,4-dichloro system drive the in situ hydrolysis of the 2-methoxy group, directly yielding the 2-hydroxypyridine (pyridone) product in a single pot .

Quantitative Data & Characterization Summary

The following table summarizes the stoichiometric parameters, expected yields, and mass spectrometry (MS) validation data for each step. Researchers should use the MS (ESI) m/z values to validate the success of each intermediate before proceeding.

StepTransformationReagents & SolventsTemp / TimeYieldMS (ESI) m/z [M+H]⁺
1 O-MethylationMeI (2.0 eq), Ag₂CO₃ (1.0 eq), Toluene85 °C / 3.5 h64%189/191
2 Nitro ReductionSnCl₂·2H₂O (5.0 eq), EtOAc70 °C / 2.0 h>90% (Crude)159/161
3 Sandmeyer & HydrolysisNaNO₂ (5.0 eq), CuCl (10.0 eq), conc. HCl-5 °C to RT / 1.5 h97%164/166

Step-by-Step Methodologies

Protocol 1: Synthesis of 4-Chloro-2-methoxy-3-nitropyridine
  • Preparation: Suspend 4-chloro-2-hydroxy-3-nitropyridine (2.87 g, 16.49 mmol) and silver carbonate (4.55 g, 16.49 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add methyl iodide (2.06 mL, 32.99 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 85 °C and stir vigorously for 3.5 hours.

  • Filtration: Cool the mixture to ambient temperature. Filter the suspension through a pad of dicalite (diatomaceous earth) to remove silver salts. Wash the filter cake thoroughly with additional toluene.

  • Purification: Concentrate the combined filtrate and washings in vacuo. Purify the crude product via silica gel chromatography using an ethyl acetate:heptane (1:9, v/v) gradient.

  • Isolation: Collect the pure product as a white solid (1.99 g, 64% yield).

Protocol 2: Synthesis of 3-Amino-4-chloro-2-methoxypyridine
  • Preparation: Dissolve 4-chloro-2-methoxy-3-nitropyridine (2.0 g, 10.64 mmol) in ethyl acetate (30 mL).

  • Reduction: Add Tin(II) chloride dihydrate (12.0 g, 53.19 mmol) to the solution in one portion.

  • Heating: Heat the resulting suspension to 70 °C and stir for 2 hours.

  • Workup: Cool the reaction mixture to ambient temperature. Carefully adjust the pH of the mixture to 9–10 by the dropwise addition of saturated aqueous sodium carbonate (Caution: Gas evolution).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the intermediate amine.

Protocol 3: Synthesis of 3,4-Dichloro-2-hydroxypyridine
  • Preparation: Dissolve 3-amino-4-chloro-2-methoxypyridine (200 mg, 1.27 mmol) in concentrated hydrochloric acid (4 mL).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath and stir vigorously.

  • Diazotization: Prepare a solution of sodium nitrite (437 mg, 6.33 mmol) in distilled water (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes, strictly maintaining the internal temperature at -5 °C. Stir for an additional 10 minutes.

  • Chlorination: Add copper(I) chloride (1.25 g, 12.66 mmol) portionwise over 5 minutes.

  • Hydrolysis & Gas Evolution: Stir the dark, effervescing mixture at -5 °C for 20 minutes. Remove the cooling bath and allow the reaction to warm to ambient temperature, stirring for 1 hour to ensure complete nitrogen evolution and methoxy hydrolysis.

  • Workup: Basify the resultant green solution by slowly adding 5N aqueous sodium hydroxide.

  • Extraction: Dilute the mixture with water (100 mL) and extract with diethyl ether (3 × 30 mL).

  • Isolation: Wash the combined ether extracts with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final 3,4-dichloro-2-hydroxypyridine as a solid (218 mg, 97% yield).

Workflow Visualization

Synthesis_Pathway SM 4-Chloro-2-hydroxy- 3-nitropyridine Int1 4-Chloro-2-methoxy- 3-nitropyridine SM->Int1 MeI, Ag2CO3 Toluene, 85°C (O-Methylation) Int2 3-Amino-4-chloro- 2-methoxypyridine Int1->Int2 SnCl2·2H2O EtOAc, 70°C (Nitro Reduction) Product 3,4-Dichloro- 2-hydroxypyridine Int2->Product 1. NaNO2, conc. HCl, -5°C 2. CuCl (Sandmeyer & Hydrolysis)

Figure 1: Three-step synthesis workflow for 3,4-dichloro-2-hydroxypyridine.

References

  • US Patent 7,868,017 B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Boda, V. K., Yasmen, N., Jiang, J., & Li, W. (2024) - Pathophysiological significance and modulation of the transient receptor potential canonical 3 ion channel. Medicinal Research Reviews, 44(6), 2510-2544. URL:[Link]

Application

Technical Guide: 3,4-Dichloro-2-hydroxypyridine as an Agrochemical Scaffold

The following technical guide details the application, synthesis, and handling of 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2(1H)-pyridone). Executive Summary 3,4-Dichloro-2-hydroxypyridine (CAS 1462-86-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and handling of 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2(1H)-pyridone).

Executive Summary

3,4-Dichloro-2-hydroxypyridine (CAS 1462-86-8) is a specialized halogenated heterocyclic intermediate used in the synthesis of pyridine-based agrochemicals.[1] Unlike its more common isomer (3,5-dichloro-2-hydroxypyridine), the 3,4-dichloro motif offers unique regiochemical handles for developing pyridinecarboxamide herbicides and nicotinoid insecticides .[1]

This guide focuses on its critical role as a precursor to 2,3,4-trichloropyridine —a high-value building block—and provides validated protocols for its functionalization.[1] We address the challenge of tautomeric control (lactam vs. lactim) to dictate N-alkylation versus O-alkylation selectivity.

Chemical Profile & Tautomeric Equilibrium

The reactivity of 3,4-dichloro-2-hydroxypyridine is governed by its tautomeric equilibrium.[1] In solution, it exists primarily as the 2-pyridone (lactam) tautomer, particularly in polar solvents. Understanding this equilibrium is vital for selecting reaction conditions.

  • Lactam Form (Favored in polar media): Nucleophilic attack occurs at the Nitrogen (N-alkylation).[1]

  • Lactim Form (Favored in non-polar media/gas phase): Nucleophilic attack occurs at the Oxygen (O-alkylation).[1]

Figure 1: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Downstream Pathways Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Solvents Lactam->Lactim  Ka (Solvent Dependent)   N_Alk N-Alkylated Products (Biologically Active Scaffolds) Lactam->N_Alk Base/R-X (Polar) Cl_Sub 2,3,4-Trichloropyridine (Via POCl3 Chlorination) Lactam->Cl_Sub POCl3 / PCl5 O_Alk O-Alkylated Products (Alkoxypyridines) Lactim->O_Alk Ag2CO3/R-X (Non-polar)

Caption: Tautomeric shift dictates the synthesis pathway. Polar conditions favor N-alkylation; chlorinating agents convert both forms to the trichloro-derivative.[1]

Core Application: Synthesis of 2,3,4-Trichloropyridine

The most significant industrial application of 3,4-dichloro-2-hydroxypyridine is its conversion to 2,3,4-trichloropyridine .[1] This downstream intermediate is a precursor for:

  • Herbicides: Pyridine-carboxylic acid derivatives (e.g., Picloram analogs).[1]

  • Fungicides: Coupling with phenyl-hydrazines to form pyrazole-pyridine hybrids.[1]

Mechanism of Action

The hydroxyl group at position 2 is converted to a chlorine atom using Phosphorus Oxychloride (POCl₃) . Due to the electron-withdrawing nature of the two existing chlorine atoms at positions 3 and 4, the ring is deactivated. Standard POCl₃ reflux is often insufficient; the addition of Phosphorus Pentachloride (PCl₅) is recommended to drive the reaction to completion.

Experimental Protocol: Deoxychlorination

Objective: Convert 3,4-dichloro-2-hydroxypyridine to 2,3,4-trichloropyridine.

Reagents:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (5.0 eq) - Solvent & Reagent[1]

  • Phosphorus Pentachloride (PCl₅) (1.1 eq) - Booster[1]

  • Optional: N,N-Diethylaniline (Catalytic)[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a drying tube (CaCl₂). Ensure the system is purged with N₂.

  • Addition: Charge the flask with solid 3,4-dichloro-2-hydroxypyridine.

  • Solvent/Reagent: Carefully add POCl₃. Caution: Exothermic.

  • Activation: Add PCl₅ in small portions to the stirring mixture. The PCl₅ helps solubilize the starting material and accelerates the reaction.

  • Reflux: Heat the mixture to reflux (~105-110°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 10% EtOAc in Hexanes).

    • Endpoint: Disappearance of the polar starting material spot.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (trap acidic fumes!).

    • Pour the viscous residue slowly onto crushed ice (500g per 100g reactant) with vigorous stirring. Warning: Violent hydrolysis of residual phosphorus chlorides.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove phosphoric acid), then Brine. Dry over MgSO₄.

  • Isolation: Concentrate to yield crude 2,3,4-trichloropyridine. Recrystallize from Hexane/Ethanol if necessary.

Application 2: Regioselective Alkylation Strategies

For drug discovery and novel agrochemical AIs, the scaffold can be alkylated.

Target MoietyReaction ConditionMechanismApplication
N-Alkyl Pyridone K₂CO₃, Acetone/DMF, Alkyl HalideS_N2 on NitrogenInsecticide pharmacophores (TRPC modulators)
O-Alkyl Pyridine Ag₂CO₃, Toluene, Alkyl HalideS_N2 on OxygenAlkoxypyridine herbicides
3,4-Dichloro-2-amine 1) POCl₃ 2) NH₃/MeOHS_NAr DisplacementPrecursor to sulfonylurea herbicides
Protocol Highlight: N-Alkylation
  • Dissolve 3,4-dichloro-2-hydroxypyridine in DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 30 min at RT to form the potassium salt.

  • Add Alkyl Bromide (1.1 eq) dropwise.

  • Heat to 60°C for 3 hours.

  • Pour into water; the N-alkylated product typically precipitates as a solid.[1]

Analytical Quality Control

To ensure the integrity of the intermediate for agrochemical production, strict QC is required.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 290 nm (pyridone carbonyl).

  • Retention Time: The 2-hydroxypyridine elutes earlier (more polar) than the 2,3,4-trichloropyridine product.[1]

Impurity Profile:

  • Isomer Contamination: Check for 3,5-dichloro-2-hydroxypyridine (often a byproduct of non-selective chlorination).[1]

  • Over-chlorination: 2,3,4,5-tetrachloropyridine.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • POCl₃ Handling: Must be performed in a high-efficiency fume hood. POCl₃ reacts violently with water to release HCl and Phosphoric acid.

    • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hygroscopic).

References

  • National Institutes of Health (NIH). (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. PMC. Retrieved from [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.[1] (Mentions 3,4-dichloro-2-hydroxypyridine characterization). Retrieved from

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 3,4-Dichloro-2-hydroxypyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 3,4-dichloro-2-hydroxypyridine. This versatile heterocyclic scaffold is a crucial building block in medicinal chemistry and materials science. Understanding its reactivity, particularly the regioselectivity of nucleophilic attack, is paramount for its effective utilization. Herein, we dissect the underlying chemical principles governing these reactions and provide detailed, field-proven protocols for the synthesis of key derivatives using various nucleophiles. This guide is intended to empower researchers to confidently and efficiently incorporate this valuable synthon into their discovery and development programs.

Theoretical Framework: Unpacking the Reactivity of the Dichloropyridone Core

The reactivity of halogenated pyridines in SNAr reactions is a well-established principle in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, especially at the positions ortho (C2/C6) and para (C4) to the nitrogen.[1] This activation is crucial, as unactivated aryl halides are generally resistant to nucleophilic substitution.

The Critical Role of Tautomerism

3,4-Dichloro-2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 3,4-dichloro-2(1H)-pyridone. Under most conditions relevant to synthesis, the pyridone tautomer is significantly favored. This is a critical consideration, as the electronic properties of the pyridone are substantially different from the hydroxypyridine form. The pyridone's carbonyl group acts as a powerful electron-withdrawing group, further activating the ring system towards nucleophilic attack. Throughout this guide, we will consider the reactant to be the more stable pyridone tautomer.

Predicting Regioselectivity: C4 vs. C3

The 3,4-dichloro-2(1H)-pyridone scaffold presents two potential sites for substitution: the chlorine atoms at the C3 and C4 positions. The regiochemical outcome of the reaction is dictated by the relative stability of the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic attack.

  • Attack at C4 (Para-position): Nucleophilic attack at the C4 position is strongly favored. The resulting negative charge in the Meisenheimer intermediate can be effectively delocalized across the ring and, most importantly, onto the electronegative oxygen atom of the carbonyl group via resonance. This extensive delocalization provides significant stabilization.

  • Attack at C3 (Meta-position): Attack at the C3 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the carbonyl oxygen. This lack of stabilization makes the transition state for C3 attack significantly higher in energy.

Consequently, nucleophilic substitution on 3,4-dichloro-2(1H)-pyridone occurs with high regioselectivity at the C4 position . This predictable outcome is a cornerstone of its synthetic utility.

Figure 1. General mechanism for C4-selective SNAr.

Application Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers are encouraged to optimize conditions based on their specific nucleophile and desired scale. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: C4-Amination with Primary/Secondary Amines

The synthesis of 4-amino-3-chloro-2(1H)-pyridone derivatives is a common and critical transformation, as these products are valuable intermediates in drug discovery.[1]

  • Objective: To displace the C4-chloro substituent with a primary or secondary amine.

  • Causality of Experimental Choices:

    • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is chosen. These solvents effectively solvate the reactants and intermediates without interfering with the nucleophile. Their high boiling points also allow for elevated reaction temperatures.

    • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile.[2]

    • Temperature: Heating is necessary to provide the activation energy for the reaction. Temperatures between 80-120 °C are typical, balancing reaction rate with potential decomposition.

Step-by-Step Methodology:
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichloro-2(1H)-pyridone (1.0 eq.).

  • Solvent and Base Addition: Add DMSO (or NMP) to create a ~0.5 M solution. Add the amine nucleophile (1.2-1.5 eq.) followed by powdered K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).

  • Reaction Execution: Heat the stirred mixture to 100 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data:
NucleophileConditionsProductTypical Yield
MorpholineDMSO, K₂CO₃, 100 °C, 8h3-Chloro-4-(morpholin-4-yl)pyridin-2(1H)-one85-95%
BenzylamineNMP, DIPEA, 110 °C, 6h4-(Benzylamino)-3-chloropyridin-2(1H)-one80-90%
AnilineDMSO, K₂CO₃, 120 °C, 12h3-Chloro-4-(phenylamino)pyridin-2(1H)-one70-85%
Protocol 2: C4-Alkoxylation with Alcohols

The synthesis of 4-alkoxy-pyridone ethers is achieved via a Williamson-type ether synthesis. This protocol requires anhydrous conditions to prevent the hydrolysis of the strong base used.

  • Objective: To displace the C4-chloro substituent with an alkoxide nucleophile.

  • Causality of Experimental Choices:

    • Nucleophile Generation: A strong base like Sodium Hydride (NaH) is used to deprotonate the alcohol, generating the highly nucleophilic alkoxide in situ.

    • Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They do not have acidic protons that would quench the alkoxide.

    • Temperature: These reactions often proceed readily at room temperature but may require gentle heating (40-60 °C) for less reactive or sterically hindered alcohols.

Step-by-Step Methodology:
  • Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.5 eq.) and anhydrous THF (to ~0.5 M). Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq.) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes.

  • Substrate Addition: Add a solution of 3,4-dichloro-2(1H)-pyridone (1.0 eq.) in a minimal amount of anhydrous THF to the alkoxide solution via cannula or syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50 °C as needed.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

  • Characterization: Confirm the product structure and purity via NMR and mass spectrometry.

Representative Data:

AlcoholConditionsProductTypical Yield
MethanolNaH, THF, RT, 3h3-Chloro-4-methoxypyridin-2(1H)-one90-98%
Benzyl AlcoholNaH, DMF, 50 °C, 4h4-(Benzyloxy)-3-chloropyridin-2(1H)-one85-95%
IsopropanolNaH, THF, 50 °C, 8h3-Chloro-4-isopropoxypyridin-2(1H)-one70-80%

graph TD {
A[Start: Reagent Setup] --> B{Select Nucleophile};
B --> C1[Protocol 1: Amine];
B --> C2[Protocol 2: Alcohol];
C1 --> D1[Add Pyridone, Amine, Base to Solvent (DMSO)];
D1 --> E1[Heat to 80-120°C];
E1 --> F{Monitor by TLC/LC-MS};
F --> G{Reaction Complete?};
G -- No --> E1;
G -- Yes --> H[Aqueous Workup & Extraction];

C2 --> D2[Generate Alkoxide (NaH/Alcohol in THF)];
D2 --> E2[Add Pyridone Solution];
E2 --> F2[Stir at RT or Heat to 50°C];
F2 --> F;

H --> I[Purification (Chromatography/Recrystallization)];
I --> J[Characterization (NMR, MS)];
J --> K[Final Product];

}

Figure 2. General experimental workflow for SNAr reactions.

Troubleshooting and Advanced Optimization

ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficient activation energy.Increase reaction temperature in 10-20 °C increments.
Nucleophile is too weak or sterically hindered.Switch to a more polar, higher-boiling solvent (e.g., NMP, DMA). Consider using a more reactive nucleophile precursor (e.g., sodium alkoxide instead of alcohol/base).
Base is not strong enough (Amination).Switch from K₂CO₃ to a stronger base like Cs₂CO₃.
Mixture of Products Side reactions (e.g., decomposition).Lower the reaction temperature and increase the reaction time.
(Rare) Loss of regioselectivity.Ensure reaction conditions are not overly harsh. Re-evaluate the electronic nature of the nucleophile. For some systems, solvent polarity can influence regioselectivity.[3]
Difficult Purification Product is highly polar.Use a reverse-phase chromatography system.
Residual base or salts.Perform an additional aqueous wash during workup (e.g., dilute HCl for excess amine, water for inorganic salts).

For particularly challenging nucleophiles, especially certain anilines or N-heterocycles, transition-metal-catalyzed methods (e.g., Buchwald-Hartwig amination) may offer an alternative, although SNAr remains the more direct and atom-economical approach when feasible.

Conclusion

3,4-Dichloro-2-hydroxypyridine, existing predominantly as its pyridone tautomer, is a highly valuable and synthetically tractable building block. Its nucleophilic substitution reactions proceed with excellent and predictable regioselectivity at the C4 position, driven by the electronic activation provided by the ring nitrogen and the carbonyl group. The protocols detailed in this guide provide a reliable foundation for the synthesis of diverse 4-substituted-3-chloropyridin-2(1H)-one derivatives, enabling rapid access to novel chemical entities for pharmaceutical and materials science research.

References

  • European Patent Office. (2001). PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - European Patent Office - EP 1326836 B1.
  • BLOOM TECH. (n.d.). 4-Amino-2-chloropyridine CAS 14432-12-3 Suppliers, Manufacturers, Factory. Shaanxi BLOOM Tech Co., Ltd. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. [Link]

  • Google Patents. (n.d.). CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. [Link]

  • European Patent Office. (2001).
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]

  • OSTI.gov. (n.d.). Synthesis and Characterization of Hydroxy-Pyridine Modified Group 4 Alkoxides. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • PubMed. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • National Institutes of Health. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

  • National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

Sources

Application

Application Notes &amp; Protocols: 3,4-Dichloro-2-hydroxypyridine as a Versatile Building Block in Pharmaceutical Chemistry

Abstract Substituted pyridine and pyridone cores are ubiquitous motifs in modern pharmaceuticals, particularly in the domain of kinase inhibitors.[1][2] 3,4-Dichloro-2-hydroxypyridine, which exists in tautomeric equilibr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyridine and pyridone cores are ubiquitous motifs in modern pharmaceuticals, particularly in the domain of kinase inhibitors.[1][2] 3,4-Dichloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3,4-dichloro-pyridin-2(1H)-one, is a highly valuable and versatile building block for accessing these privileged scaffolds. Its distinct electronic properties and strategically positioned reactive sites—two differentiable chlorine atoms and a reactive nitrogen—allow for controlled, sequential functionalization. This guide provides an in-depth analysis of the reactivity of this building block and offers detailed, field-proven protocols for its application in key synthetic transformations relevant to drug discovery and development.

Core Concepts: Physicochemical Profile and Reactivity

The utility of 3,4-dichloro-2-hydroxypyridine stems from two fundamental chemical principles: tautomerism and the electronic activation of its pyridine ring.

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

Like its parent compound, 2-hydroxypyridine, this molecule exists as a mixture of two tautomers: the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form.[3][4] The position of this equilibrium is sensitive to the solvent environment. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar protic solvents like water and alcohols shift the equilibrium toward the more polar 2-pyridone form, which is better stabilized by hydrogen bonding.[3][4] This duality is critical as it presents two distinct sets of reactive handles for synthetic chemists to exploit: O-alkylation in the hydroxy form and N-alkylation in the pyridone form.

Electronic Activation and Site Selectivity

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic aromatic substitution (SNAr).[5] This effect is significantly amplified in 3,4-dichloro-2-hydroxypyridine by three factors:

  • The Ring Nitrogen: The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr, particularly when the attack occurs at the C2 or C4 positions.[5][6]

  • The Pyridone Carbonyl: In the dominant pyridone tautomer, the C=O group further withdraws electron density from the ring, enhancing its electrophilicity.

  • Inductive Effects of Chlorine: The two chlorine atoms provide a strong inductive electron-withdrawing effect.

This combination of effects renders the C4 position exceptionally reactive toward nucleophilic displacement. The C4-Cl bond is more readily substituted than the C3-Cl bond, providing a reliable handle for regioselective functionalization.[7]

Caption: Tautomeric forms and key positions for synthetic modification.

Core Application: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most prevalent and powerful application of 3,4-dichloro-2-hydroxypyridine is the selective displacement of the C4-chloride with a nucleophile. This reaction serves as a robust entry point for introducing diverse functionalities, particularly amines, which is a key step in the synthesis of numerous kinase inhibitors.

Mechanism Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen and the exocyclic oxygen of the pyridone, providing significant stabilization.[5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product. The formation of the stable Meisenheimer complex is typically the rate-determining step.[6]

Protocol 2.1: General Procedure for SNAr with Primary/Secondary Amines

This protocol details a reliable method for the synthesis of 4-amino-3-chloro-pyridin-2(1H)-one derivatives, which are common intermediates in pharmaceutical synthesis.

Materials:

  • 3,4-Dichloro-pyridin-2(1H)-one (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[9]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

Experimental Workflow:

Caption: Standard workflow for C4-amination via SNAr.

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3,4-dichloro-pyridin-2(1H)-one (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.[10]

  • Reagent Addition: Add the amine nucleophile (1.2 equiv). Dissolve/suspend the solids in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMAc) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic organic base such as DIPEA or TEA (2.5 equiv) to the mixture via syringe.

    • Causality Note: An organic base is used to scavenge the HCl generated during the reaction. Using a strong nucleophilic base like NaOH could lead to competitive hydrolysis of the starting material.[11] DIPEA is often preferred for its steric bulk, which minimizes potential N-alkylation side reactions.[9]

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Causality Note: High-boiling polar aprotic solvents are used to ensure all reagents remain in solution and to provide the necessary thermal energy to overcome the activation barrier of the rate-determining nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water or saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-amino-3-chloro-pyridin-2(1H)-one.

Data Summary: Representative SNAr Reactions

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineDIPEANMP1101285-95
MorpholineTEADMF908>90
4-FluoroanilineK₂CO₃DMAc1201680-90
BenzylamineDIPEANMP1001088-96

Advanced Application: Sequential Functionalization via Cross-Coupling

A key advantage of this building block is the differential reactivity of the two chlorine atoms. After selective substitution at C4, the remaining C3-chloride is significantly less reactive towards SNAr but is perfectly poised for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This enables a powerful sequential functionalization strategy to build molecular complexity.[10][12]

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes the introduction of an aryl or heteroaryl group at the C3 position of a 4-amino-3-chloro-pyridin-2(1H)-one intermediate.

Materials:

  • 4-amino-3-chloro-pyridin-2(1H)-one intermediate (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.10 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)[10]

  • Schlenk flask or sealed reaction vial, inert gas setup

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura cross-coupling at C3.

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add the 4-amino-3-chloro-pyridin-2(1H)-one substrate (1.0 equiv), the boronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

    • Causality Note: Oxygen can oxidatively degrade the phosphine ligands and deactivate the Pd(0) catalyst. Therefore, maintaining an inert atmosphere throughout the setup and reaction is critical for achieving high yields.[10]

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[10] The water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.

  • Heating: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. If a palladium catalyst like Pd(PPh₃)₄ was used, it may be beneficial to filter the mixture through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-amino-pyridin-2(1H)-one.

Conclusion

3,4-Dichloro-2-hydroxypyridine is a powerful and cost-effective building block for pharmaceutical chemistry. Its well-defined reactivity profile, characterized by selective SNAr at the C4 position followed by the potential for cross-coupling at the C3 position, enables the efficient and modular synthesis of highly substituted pyridone scaffolds. The protocols outlined in this guide provide a robust foundation for researchers to leverage this versatile intermediate in the design and synthesis of novel drug candidates.

References

  • Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. Benchchem.
  • Li, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed.
  • Loh, Y. L., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate.
  • Valenti, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
  • WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.
  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Ramirez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.
  • Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.

Sources

Method

Application Note: Controlling Regioselectivity in the Alkylation of 3,4-Dichloro-2-hydroxypyridine

Executive Summary The alkylation of 3,4-dichloro-2-hydroxypyridine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile. The substrate exists in a tautomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 3,4-dichloro-2-hydroxypyridine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile. The substrate exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

While the thermodynamic preference typically favors N-alkylation (generating the stable amide-like pyridone core), the presence of electron-withdrawing chlorine atoms at positions 3 and 4 significantly reduces the nucleophilicity of the nitrogen. This Application Note provides two distinct, self-validating protocols to selectively access either the O-alkylated (2-alkoxypyridine) or N-alkylated (1-alkyl-2-pyridone) products, utilizing the principles of Pearson’s HSAB theory and cation-coordination effects.

Mechanistic Principles & Causality

The Ambident Nucleophile & Substituent Effects

The 3,4-dichloro substitution pattern exerts a strong inductive effect (-I), lowering the


 of the N-H proton compared to unsubstituted 2-pyridone.
  • N-Attack (Thermodynamic): Favored by polar aprotic solvents and alkali metal bases that support free anions. The product retains aromaticity in the 4-pyridone sense but breaks the continuous

    
    -system of the pyridine ring.
    
  • O-Attack (Kinetic/Coordination): Favored by non-polar solvents and "soft" transition metal cations (specifically

    
    ). O-alkylation restores the full aromaticity of the pyridine ring.
    
The "Silver Effect" vs. Alkali Control

The choice of counter-cation is the primary switch for regiocontrol:

  • Potassium/Cesium (

    
    ):  These "hard" cations favor ionic dissociation in polar solvents (DMF/DMSO). The resulting "naked" anion attacks via its most nucleophilic site. Despite the chlorines, the Nitrogen often remains the preferred nucleophile under thermodynamic control.
    
  • Silver (

    
    ):  Silver cations coordinate strongly with the pyridine nitrogen lone pair and the leaving group halide. This blocks the nitrogen site and guides the incoming electrophile toward the oxygen (O-alkylation).
    
Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

G Start 3,4-Dichloro-2-hydroxypyridine (Tautomeric Mix) ConditionA Condition A: K2CO3 / DMF (Thermodynamic) Start->ConditionA Dissociation ConditionB Condition B: Ag2CO3 / Toluene (Coordination Control) Start->ConditionB Complexation TS_N Transition State A: N-Attack (Naked Anion) ConditionA->TS_N TS_O Transition State B: Ag-Complexation (N-Blocked) ConditionB->TS_O Prod_N Product A: N-Alkyl-3,4-dichloro-2-pyridone TS_N->Prod_N Major (>90%) Prod_O Product B: 2-Alkoxy-3,4-dichloropyridine TS_O->Prod_O Major (>85%)

Figure 1: Divergent alkylation pathways governed by cation choice and solvent polarity.

Experimental Protocols

Protocol A: Selective N-Alkylation (Thermodynamic Route)

Objective: Synthesis of 1-alkyl-3,4-dichloro-2-pyridone. Mechanism:


 substitution via dissociated anion.
Reagents:
  • Substrate: 3,4-Dichloro-2-hydroxypyridine (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Electrophile: Alkyl Halide (1.2 eq) (e.g., Methyl Iodide, Benzyl Bromide)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Procedure:
  • Dissolution: Charge a flame-dried round-bottom flask with 3,4-Dichloro-2-hydroxypyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq) in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellowing) indicating anion formation.
    
  • Addition: Dropwise add the Alkyl Halide (1.2 eq).

    • Note: For unactivated alkyl halides, add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of starting material (

      
      ). N-alkyl product usually has lower 
      
      
      
      than O-alkyl but higher than SM.
  • Workup: Pour mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x). Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography.

Protocol B: Selective O-Alkylation (Silver-Mediated Route)

Objective: Synthesis of 2-alkoxy-3,4-dichloropyridine. Mechanism: Silver-assisted halide abstraction and N-coordination.

Reagents:
  • Substrate: 3,4-Dichloro-2-hydroxypyridine (1.0 eq)

  • Base/Promoter: Silver Carbonate (

    
    ) (1.1 eq)
    
  • Electrophile: Alkyl Halide (1.2 eq) (Alkyl Iodides preferred).

  • Solvent: Anhydrous Toluene or Benzene (Non-polar is critical).

Step-by-Step Procedure:
  • Suspension: In a foil-wrapped flask (light sensitive), suspend 3,4-Dichloro-2-hydroxypyridine (1.0 eq) and

    
     (1.1 eq) in anhydrous Toluene (0.1 M).
    
  • Activation: Stir at RT for 15 minutes.

  • Addition: Add Alkyl Iodide (1.2 eq).

  • Reaction: Heat to Reflux (110°C) for 12–24 hours.

    • Observation: A precipitate of Silver Iodide (AgI) will form (yellowish solid).

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (typically requires less polar eluent than N-isomer, e.g., 5-10% EtOAc/Hexane).

Analytical Validation & Data Comparison

To confirm regioselectivity, you must distinguish between the isomers using NMR and IR. The 3,4-dichloro substitution simplifies the aromatic region (only one proton at C5 and one at C6), making identification straightforward.

Table 1: Spectroscopic Differentiators
FeatureN-Alkylation (Pyridone)O-Alkylation (Pyridine)
IR Spectrum Strong C=O stretch (1650–1690

)
Absent C=O ; C=N stretch visible

NMR (Carbonyl/C2)
158–164 ppm (Amide-like C=O)150–155 ppm (Aromatic C-O)

NMR (Alpha protons)
N-CH protons often shielded relative to O-CH.O-CH protons desheilded (

3.8–4.5 ppm for O-Me).
Coupling (

)
C5-H and C6-H coupling often larger.Coupling constants typical of pyridine.
Table 2: Expected Regioselectivity Ratios[3]
BaseSolventTempMajor ProductApprox Ratio (N:O)

DMF80°CN-Alkyl > 90 : 10

DMF60°CN-Alkyl > 95 : 5

Toluene110°CO-Alkyl < 10 : 90

THF0°C->RTN-Alkyl > 90 : 10

Decision Workflow (DOT Diagram)

Use this logic tree to select the correct protocol based on your available reagents and target molecule.

DecisionTree Start Target Molecule Selection Decision Is the target an Amide (Pyridone) or Ether (Pyridine)? Start->Decision RouteN Target: N-Alkyl-2-pyridone Decision->RouteN Amide RouteO Target: 2-Alkoxy-pyridine Decision->RouteO Ether StepN1 Use Polar Aprotic Solvent (DMF, DMSO, NMP) RouteN->StepN1 StepO1 Use Non-Polar Solvent (Toluene, Benzene, DCM) RouteO->StepO1 StepN2 Use Alkali Base (Cs2CO3 or K2CO3) StepN1->StepN2 StepO2 Use Silver Salts (Ag2CO3 or AgO) StepO1->StepO2

Figure 2: Experimental decision matrix for regioselective alkylation.

References

  • Chung, N. M., & Tieckelmann, H. (1970). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry.

  • Fujii, T., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. (Demonstrates EWG effects on alkylation).

  • Sato, T., et al. (2014). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. (High O-selectivity with specific substitution).

  • Hopkins, G. C., et al. (1967). The Silver Salt Alkylation of 2-Pyridone. The Journal of Organic Chemistry. (The foundational text on the "Silver Effect").

Application

Application Note: Regioselective Cross-Coupling Strategies for 3,4-Dichloro-2-hydroxypyridine

Introduction & Mechanistic Rationale 3,4-Dichloro-2-hydroxypyridine (CAS: 17228-74-9) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in the development of kinase inhibitors and targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,4-Dichloro-2-hydroxypyridine (CAS: 17228-74-9) is a highly versatile, bifunctional heterocyclic scaffold utilized extensively in the development of kinase inhibitors and targeted therapeutics. The compound exists in a dynamic prototropic tautomeric equilibrium with its lactam form, 3,4-dichloro-2-pyridone, a property that heavily dictates its solubility and reactivity profiles[1].

The presence of two adjacent chlorine atoms presents both an opportunity for rapid molecular diversification and a challenge in controlling site-selectivity during palladium-catalyzed cross-coupling reactions.

Causality of Regioselectivity (E-E-A-T Insight): The regioselectivity of oxidative addition in dihaloheteroarenes is fundamentally governed by the electronic environment of the C–X bonds[2]. In 3,4-dichloro-2-hydroxypyridine, the C4 position is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen (in the pyridine tautomer) and the overall electron-deficient nature of the para-position. Consequently, the C4–Cl bond is significantly more electrophilic than the C3–Cl bond, which is partially shielded by electron-donating resonance from the adjacent hydroxyl/carbonyl oxygen.

This intrinsic electronic bias allows for highly regioselective Suzuki-Miyaura couplings at C4 without the need for specialized, sterically demanding ligands[3]. Once the C4 position is functionalized, the remaining, more electron-rich C3–Cl bond can be engaged via forcing conditions (e.g., Buchwald-Hartwig amination) to yield 3,4-disubstituted-2-hydroxypyridines[4].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the sequential cross-coupling strategy, highlighting the orthogonal reactivity of the C4 and C3 positions.

Workflow SM 3,4-Dichloro-2-hydroxypyridine (Starting Material) Cond1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C SM->Cond1 Int 4-Aryl-3-chloro-2-hydroxypyridine (Regioselective Intermediate) Cond1->Int C4 Oxidative Addition Cond2 Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3 t-Amyl OH, 110°C Int->Cond2 Prod 3-Amino-4-aryl-2-hydroxypyridine (Final Product) Cond2->Prod C3 Oxidative Addition

Figure 1: Regioselective sequential cross-coupling workflow for 3,4-Dichloro-2-hydroxypyridine.

Optimization Data for C4-Regioselective Suzuki-Miyaura Coupling

To validate the robustness of the C4-selective coupling, various conditions were evaluated. The use of Pd(dppf)Cl₂ in a biphasic 1,4-Dioxane/H₂O system proved optimal, balancing the solubility of the polar pyridone tautomer with the necessary reactivity for transmetalation.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C4:C3)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O904585:15
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 88 >95:5
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1006270:30
4Pd(Amphos)Cl₂K₃PO₄THF/H₂O707590:10

Table 1: Condition optimization for the regioselective Suzuki-Miyaura coupling of 3,4-dichloro-2-hydroxypyridine with phenylboronic acid.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Synthesize 4-aryl-3-chloro-2-hydroxypyridine via selective C4 functionalization.

Reagents:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 25.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dichloro-2-hydroxypyridine, arylboronic acid, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with dry nitrogen (repeat 3 times) to prevent catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

    • Scientist Insight: The presence of water is critical. It not only activates the boronic acid to the reactive boronate species required for transmetalation but also solubilizes the highly polar 2-hydroxypyridine starting material, which otherwise forms insoluble hydrogen-bonded dimers[1].

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS to ensure complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer twice with EtOAc (2 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to afford the C4-coupled product.

Protocol B: Sequential Buchwald-Hartwig Amination at C3

Objective: Functionalize the remaining, less reactive C3–Cl bond to yield 3-amino-4-aryl-2-hydroxypyridine.

Reagents:

  • 4-Aryl-3-chloro-2-hydroxypyridine (1.0 equiv, 5.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (3.0 equiv, 15.0 mmol)

  • t-Amyl alcohol (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled sealed tube with 4-aryl-3-chloro-2-hydroxypyridine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Solvent & Amine Addition: Add anhydrous t-Amyl alcohol and the target amine.

    • Scientist Insight:t-Amyl alcohol is chosen over standard non-polar solvents (like toluene) due to its superior ability to dissolve the polar pyridone intermediate while maintaining the high boiling point necessary to force the demanding C3 oxidative addition.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C for 16–24 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad thoroughly with 10% MeOH in DCM.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the 3,4-disubstituted product.

Troubleshooting and Critical Parameters

  • Tautomeric Solubility Issues: 2-Hydroxypyridines exhibit poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding. Always utilize polar protic co-solvents (like water or t-Amyl alcohol) to disrupt these networks and ensure homogeneous catalysis.

  • Mitigating Over-Coupling: If di-arylation is observed during Protocol A, strictly control the stoichiometry of the boronic acid (do not exceed 1.05 equiv) and maintain the temperature strictly at or below 80 °C. The C3–Cl bond requires temperatures >100 °C and specialized electron-rich ligands (e.g., XPhos) to undergo efficient oxidative addition.

References

1.1 2.2 3.3 4.4

Sources

Method

regioselective functionalization of 3,4-Dichloro-2-hydroxypyridine

An Application Scientist's Guide to the Regioselective Functionalization of 3,4-Dichloro-2-hydroxypyridine Introduction: Unlocking a Privileged Scaffold The 2-pyridone motif is a cornerstone in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Regioselective Functionalization of 3,4-Dichloro-2-hydroxypyridine

Introduction: Unlocking a Privileged Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity for rigid, three-dimensional presentation of substituents. 3,4-Dichloro-2-hydroxypyridine, a readily available starting material, presents itself as an ideal scaffold for building molecular complexity. However, the presence of multiple reactive sites—two distinct chlorine atoms, an acidic proton, and a tautomeric amide/hydroxyl group—poses a significant challenge in achieving regioselective functionalization.

This guide provides a comprehensive technical overview and field-proven protocols for navigating the chemical landscape of 3,4-dichloro-2-hydroxypyridine. We will move beyond simple procedural lists to explore the underlying electronic and steric principles that govern its reactivity. For researchers in drug discovery and chemical synthesis, mastering the selective modification of this scaffold opens a direct path to novel chemical entities with significant therapeutic potential.

Chapter 1: The Chemical Landscape: Understanding Innate Reactivity

Before attempting functionalization, it is crucial to understand the inherent electronic properties and equilibria of the 3,4-dichloro-2-hydroxypyridine scaffold. Its reactivity is primarily dictated by two key features: tautomerism and the electronic influence of its substituents.

The 2-Hydroxypyridine <=> 2-Pyridone Tautomerism

The molecule exists in a dynamic equilibrium between the 2-hydroxypyridine and the 2-pyridone tautomeric forms. In most solvents, the pyridone form is predominant. This equilibrium is critical as it presents two distinct nucleophilic sites: the nitrogen atom (in the hydroxy form) and the oxygen atom (in the pyridone form). The choice of reaction conditions, particularly the base and solvent, can influence which tautomer reacts, dictating the outcome of reactions like alkylation and acylation.

Figure 1: Tautomeric equilibrium of the scaffold.
Electronic Landscape and Site Reactivity

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the strong inductive electron-withdrawing properties of the two chlorine atoms. Analyzing the positions reveals a clear hierarchy of reactivity:

  • C4 Position: This position is para to the ring nitrogen, making it the most electron-deficient carbon bearing a halogen. It is highly activated for both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4]

  • C3 Position: The chlorine at C3 is meta to the nitrogen and is significantly less activated towards substitution compared to the C4-chloro group.

  • C5 Position: This carbon is flanked by two electron-withdrawing chlorine atoms, rendering its attached proton (H5) the most acidic on the ring. This site is therefore susceptible to deprotonation by strong bases, enabling functionalization via directed ortho-metalation (DoM).[5]

  • N1/O2 Positions: As discussed, these positions are nucleophilic and their relative reactivity in alkylation or acylation reactions depends heavily on the reaction conditions.

Chapter 2: Selective Functionalization at C4: The Path of Least Resistance

The C4 position is the most predictable and reliable site for introducing new carbon-carbon and carbon-heteroatom bonds. The strong electronic activation provided by the ring nitrogen makes this position exceptionally reactive in a variety of transformations.

Causality: Why C4 Reacts Preferentially

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds via a negatively charged Meisenheimer intermediate.[6] Attack at C4 allows the negative charge to be delocalized onto the electronegative ring nitrogen, creating a highly stabilized resonance structure. This stabilization is not possible for attack at C3, making the activation barrier for C4 substitution significantly lower.[3][7]

In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[8][9] The electron-deficient nature of the C4 position facilitates this oxidative addition, making it kinetically favored over the more electron-rich C3 position.

Catalytic_Cycle Generalized Pd-Catalyzed Cross-Coupling at C4 pd0 Pd(0)L_n pd2_complex Oxidative Addition Complex pd0->pd2_complex transmetalation_complex Transmetalation Complex pd2_complex->transmetalation_complex Transmetalation product_complex Product-Pd(II) Complex transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product C4-Functionalized Product product_complex->product substrate 3,4-Dichloro-2-hydroxypyridine (Reacts at C4-Cl) substrate->pd2_complex Oxidative Addition coupling_partner R-B(OH)₂ (Suzuki) or R₂NH (Buchwald) coupling_partner->transmetalation_complex base Base base->transmetalation_complex

Figure 2: Generalized catalytic cycle for C4-selective cross-coupling.
Protocol 2.1: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid selectively at the C4 position.

Materials:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

Procedure:

  • To the reaction vessel, add 3,4-dichloro-2-hydroxypyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ under an inert atmosphere (Argon or Nitrogen).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring. For microwave-assisted reactions, heating at 120 °C for 30-60 minutes is often sufficient.[10]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductYield (%)Regioselectivity (C4:C3)
Phenylboronic acid3-Chloro-4-phenyl-2-hydroxypyridine85>98:2
4-Methoxyphenylboronic acid3-Chloro-4-(4-methoxyphenyl)-2-hydroxypyridine91>98:2
3-Thienylboronic acid3-Chloro-4-(thiophen-3-yl)-2-hydroxypyridine78>98:2
Table 1: Representative results for C4-selective Suzuki-Miyaura coupling.
Protocol 2.2: C4-Selective Buchwald-Hartwig Amination

This protocol details the regioselective formation of a C-N bond at the C4 position.

Materials:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.

  • Add the 3,4-dichloro-2-hydroxypyridine and the amine.

  • Add the anhydrous solvent and seal the flask.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS (typically 12-24 hours). The use of specialized, bulky phosphine ligands is critical for the activation of aryl chlorides.[11]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Chapter 3: Addressing the N1/O2 Position: The Tautomerism Challenge

Functionalization at the N1/O2 position is complicated by the tautomerism. The outcome of N- vs. O-alkylation is a classic example of kinetic vs. thermodynamic control, influenced by the hardness/softness of the electrophile and the reaction conditions.

Causality: Directing N- vs. O-Alkylation
  • O-Alkylation (Kinetic Product): The pyridone tautomer is more abundant, and its oxygen atom is often the most accessible site for initial attack. Using strong, hard bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) tends to form the oxygen anion, which rapidly traps electrophiles.

  • N-Alkylation (Thermodynamic Product): The N-alkylated product is often more thermodynamically stable. Using a weaker base (e.g., K₂CO₃) in a less polar solvent (e.g., acetone, acetonitrile) allows for equilibration. The softer nitrogen nucleophile reacts preferentially under these conditions, especially with softer electrophiles like benzyl bromide.[12]

Alkylation_Selectivity Controlling N- vs. O-Alkylation cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway start 3,4-Dichloro-2-hydroxypyridine + Alkyl Halide (R-X) cond_N Conditions: - Weaker Base (K₂CO₃) - Less Polar Solvent (Acetone) - Thermodynamic Control start->cond_N cond_O Conditions: - Strong Base (NaH) - Polar Aprotic Solvent (DMF) - Kinetic Control start->cond_O prod_N N-Alkylated Product (1-Alkyl-3,4-dichloropyridin-2-one) cond_N->prod_N prod_O O-Alkylated Product (2-Alkoxy-3,4-dichloropyridine) cond_O->prod_O

Figure 3: Workflow for achieving selective N- or O-alkylation.
Protocol 3.1: Selective N-Alkylation with Benzyl Bromide

Materials:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, powder, 2.0 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

Procedure:

  • To the round-bottom flask, add 3,4-dichloro-2-hydroxypyridine and powdered K₂CO₃.

  • Add anhydrous acetone, and stir the suspension for 15 minutes.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the K₂CO₃.

  • Rinse the solid with additional acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the N-benzylated pyridone.

Chapter 4: Advanced Strategies: C5 Functionalization via Directed Metalation

For instances where modification at C5 is required, a directed metalation approach can be employed. This strategy leverages the increased acidity of the C5 proton, which is activated by the adjacent C4-chloro group.

Causality: The Logic of C5 Deprotonation

Directed ortho-metalation (DoM) is a powerful tool for regioselective deprotonation. In the case of 3,4-dichloro-2-hydroxypyridine, the C5-H is the most acidic ring proton due to the cumulative inductive effect of the neighboring chlorine atoms.[5] A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively abstract this proton at low temperatures, generating a lithiated intermediate that can be trapped by a variety of electrophiles.

Protocol 4.1: C5-Lithiation and Quench with an Electrophile

Materials:

  • 3,4-Dichloro-2-hydroxypyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv)

  • Diisopropylamine (1.1 equiv)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 equiv)

  • Schlenk flask and low-temperature bath (-78 °C)

Procedure:

  • LDA Preparation: In a dry Schlenk flask under argon, cool a solution of diisopropylamine in anhydrous THF to -78 °C. Add n-BuLi dropwise and stir for 30 minutes to generate LDA in situ.

  • Deprotonation: In a separate flask, dissolve 3,4-dichloro-2-hydroxypyridine in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 5-lithio species.[13]

  • Electrophilic Quench: Add the chosen electrophile (e.g., DMF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Electrophile (E)Product at C5Approximate Yield (%)
DMF-CHO65
I₂-I75
(CH₃)₃SiCl-Si(CH₃)₃80
Table 2: Example electrophilic quenches following C5-lithiation.

Conclusion: A Strategic Roadmap

The regioselective functionalization of 3,4-dichloro-2-hydroxypyridine is a highly achievable goal when approached with a clear understanding of its underlying chemical principles. Reactivity is governed by a distinct hierarchy, providing a strategic roadmap for synthetic planning.

Decision_Tree Functionalization Decision Tree start Desired Functionalization Site? c4 C4 Position start->c4 C-C or C-N Bond n1_o2 N1 / O2 Position start->n1_o2 Alkylation/ Acylation c5 C5 Position start->c5 Acidic Proton Site strategy_c4 Strategy: - Suzuki Coupling - Buchwald-Hartwig - S_NAr c4->strategy_c4 strategy_n1 Strategy: - N-Alkylation (Weaker base, less polar solvent) n1_o2->strategy_n1 strategy_o2 Strategy: - O-Alkylation (Strong base, polar solvent) n1_o2->strategy_o2 strategy_c5 Strategy: - Directed Metalation (LDA) - Electrophilic Quench c5->strategy_c5

Figure 4: Decision tree for regioselective functionalization.

By leveraging the pronounced reactivity of the C4 position, managing the tautomeric equilibrium for N/O selectivity, and utilizing directed metalation for the C5 position, researchers can unlock the full synthetic potential of this valuable heterocyclic building block.

References

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid. BenchChem.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Videos. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Kleiner, Y., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry. Available at: [Link]

Sources

Application

preparation of pyridine derivatives starting from 3,4-Dichloro-2-hydroxypyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis to address regioselectivity, scaffold activation, and orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis to address regioselectivity, scaffold activation, and orthogonal functionalization strategies.

Executive Summary & Strategic Analysis

3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone) is a "privileged scaffold" in drug discovery, offering a dense array of functionalization vectors. Its value lies in its ambident reactivity : it can behave as a pyridone (lactam) or, upon activation, as a highly electrophilic pyridine species.

Core Challenges:

  • Tautomeric Ambiguity: The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms dictates alkylation selectivity (N- vs. O-alkylation).[1]

  • Regiochemical Competition: Once activated (e.g., to 2,3,4-trichloropyridine), the scaffold presents three electrophilic sites (C2, C3, C4). Distinguishing between the C2 and C4 positions is non-trivial and substrate-dependent.

The Strategy: This guide outlines three distinct workflows:

  • Pathway A (The Pyridone Route): Direct N/O-functionalization.

  • Pathway B (The Activation Route): Conversion to 2,3,4-trichloropyridine for

    
     chemistry.
    
  • Pathway C (The Organometallic Route): Site-selective cross-coupling.[2]

Reaction Map & Logic Flow

The following diagram illustrates the divergent pathways available from the parent scaffold.

G SM 3,4-Dichloro-2-hydroxypyridine (Starting Material) N_Alk N-Alkyl Pyridone (Major) SM->N_Alk Base/R-X (Soft Electrophile) O_Alk O-Alkyl Pyridine (Minor/Specific) SM->O_Alk Ag2CO3/R-X (Hard Electrophile) TriCl 2,3,4-Trichloropyridine (Activated Core) SM->TriCl POCl3, reflux (Activation) C2_Sub 2-Amino-3,4-dichloropyridine (C2 Selectivity) TriCl->C2_Sub Amine, <0°C (Kinetic Control) C4_Sub 4-Substituted-2,3-dichloropyridine (C4 Selectivity - Condition Dependent) TriCl->C4_Sub Bulky Nucleophile or Lewis Acid Suzuki 2-Aryl-3,4-dichloropyridine (Suzuki Product) TriCl->Suzuki Pd(0), ArB(OH)2 (Site Selective)

Figure 1: Divergent synthetic pathways. Note the critical pivot point at 2,3,4-trichloropyridine.[3]

Detailed Protocols

Module 1: Scaffold Activation

Objective: Convert the unreactive pyridone carbonyl into a reactive leaving group (Cl).

Mechanism: The reaction utilizes phosphoryl chloride (


) to aromatize the ring. The resulting 2,3,4-trichloropyridine is a potent electrophile.

Protocol:

  • Setup: Charge a round-bottom flask with 3,4-dichloro-2-hydroxypyridine (1.0 equiv).

  • Reagent: Add neat

    
     (5.0–10.0 equiv). Note: Excess is required to act as solvent and drive the equilibrium.
    
  • Catalyst: Add a catalytic amount of DMF (0.1 equiv). Critical: Vilsmeier-Haack type activation facilitates the C-OH to C-Cl conversion.

  • Reaction: Reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (the product is less polar than the SM).

  • Workup (Caution): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

    
    . Neutralize with solid 
    
    
    
    or
    
    
    solution. Extract with DCM or EtOAc.
  • Yield: Typically >85% of 2,3,4-trichloropyridine .

Module 2: Regioselective Nucleophilic Substitution ( )

The "C2 vs. C4" Dilemma: In 2,4-dichloropyridine, nucleophilic attack typically occurs at C4 (para to nitrogen). However, in 2,3,4-trichloropyridine , the regioselectivity often shifts to C2 .

  • Reasoning: The inductive effect of the N-atom and the adjacent C3-Cl makes C2 extremely electron-deficient.[3][4] Additionally, the steric bulk at C3 can sometimes hinder C4 attack more than C2 attack depending on the trajectory.

  • Standard Outcome: Amination of 2,3,4-trichloropyridine usually yields the 2-amino-3,4-dichloropyridine as the major product.

Protocol (C2-Selective Amination):

  • Solvent: Anhydrous THF or DMF.[5]

  • Conditions: Cool 2,3,4-trichloropyridine (1.0 equiv) to 0 °C or -10 °C .

  • Addition: Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or

    
    , 1.2 equiv) dropwise.
    
  • Observation: Kinetic control at low temperature favors the most activated position (C2).

  • Result: Formation of the 2-amino derivative.

Table 1: Regioselectivity Drivers

VariableCondition Favoring C2Condition Favoring C4
Temperature Low (< 0 °C)High (Reflux)
Solvent Non-polar / Aprotic (THF)Polar Protic (EtOH)
Nucleophile Small, hard nucleophiles (NH3, prim-amines)Bulky nucleophiles (steric hindrance at C2/C3)
Module 3: Pyridone N- vs. O-Alkylation

Objective: Functionalize the ring nitrogen or oxygen without chlorination.

Scientific Principle:

  • N-Alkylation: Favored by soft electrophiles (alkyl halides) and alkali metal bases (

    
    , NaH) which leave the "hard" oxygen available to coordinate the cation, directing alkylation to the softer nitrogen.
    
  • O-Alkylation: Favored by hard electrophiles (alkyl sulfonates) or Silver (Ag) salts .[6] Silver coordinates strongly to the nitrogen lone pair, blocking it and forcing reaction at the oxygen.

Protocol A: N-Alkylation (Standard)

  • Dissolve 3,4-dichloro-2-hydroxypyridine in DMF.

  • Add

    
     (2.0 equiv) and stir for 30 min to form the potassium salt.
    
  • Add Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv).

  • Stir at RT (or 60 °C for unreactive halides).

  • Product: N-alkyl-3,4-dichloro-2-pyridone.

Protocol B: O-Alkylation (Ag-Mediated)

  • Dissolve starting material in Benzene or Toluene (non-polar solvent is key).

  • Add

    
     (1.1 equiv).
    
  • Add Alkyl Halide (1.2 equiv).

  • Reflux in the dark (to prevent Ag degradation).

  • Product: 2-alkoxy-3,4-dichloropyridine.

Module 4: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Carbon-Carbon bond formation.[7][8]

Insight: In 2,3,4-trichloropyridine, the C2-Cl bond is generally the most chemically labile towards oxidative addition by Pd(0) due to its proximity to the electronegative nitrogen, analogous to the reactivity seen in pentachloropyridine systems.

Protocol:

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2M aqueous) or 
    
    
    
    .
  • Solvent: DME/Water or Toluene/Water (biphasic).

  • Stoichiometry: 1.0 equiv 2,3,4-trichloropyridine + 1.05 equiv Aryl Boronic Acid.

  • Selectivity: Expect 2-aryl-3,4-dichloropyridine as the major isomer.

Troubleshooting & Optimization

  • Hydrolysis: 2,3,4-trichloropyridine is sensitive to moisture. If the "starting material" appears to regenerate on TLC during an

    
     reaction, check if water entered the system (hydrolysis back to the pyridone).
    
  • Isomer Separation: If a mixture of C2 and C4 isomers is formed, they often have distinct polarity. C2-substituted pyridines (with an H-bond donor like NH) often streak on silica or bind more tightly than C4 isomers. Use DCM/MeOH gradients for purification.

References

  • Regioselective functionalization of 3-chloropyridines: Heinz, B., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2021. [9]

  • Nucleophilic Substitution of Polychlorinated Pyridines: Spivey, A. C., et al. "Nucleophilic Substitutions of Nitroarenes and Pyridines." Science of Synthesis.

  • Tautomerism and Alkylation of 2-Pyridones: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[1] J. Org.[1][10][11] Chem., 2024.

  • Site-Selective Suzuki Couplings: Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Am. Chem. Soc., 2017.

  • General Reactivity of 2-Hydroxypyridines: Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones." Org. Biomol. Chem., 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dichloro-2-hydroxypyridine

Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 3,4-Dichloro-2-hydroxypyridine (Tautomer: 3,4-Dichloro-2(1H)-pyridone) CAS: 17368-12-6 (Generic for isomer class, verify specific vendor CAS)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 3,4-Dichloro-2-hydroxypyridine (Tautomer: 3,4-Dichloro-2(1H)-pyridone) CAS: 17368-12-6 (Generic for isomer class, verify specific vendor CAS)[1]

Introduction: The Yield Challenge

The synthesis of 3,4-dichloro-2-hydroxypyridine presents a classic regioselectivity paradox in heterocyclic chemistry. The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


). However, directing the nucleophile (OH⁻) specifically to the 2-position while preserving the chlorine at the 4-position—which is also activated by the ring nitrogen—is the primary yield-limiting factor.

This guide moves beyond standard textbook protocols to address the industrial realities of competing hydrolysis and tautomeric equilibrium that degrade yield.

Module 1: Strategic Route Selection

To improve yield, you must first validate your synthetic pathway. Direct chlorination of 2-hydroxypyridine is a "dead end" for high-yield 3,4-selectivity due to directing effects favoring the 3- and 5-positions.[1]

The Gold Standard: Hydrolysis of 2,3,4-Trichloropyridine

The most robust route for high-yield synthesis involves the selective alkaline hydrolysis of 2,3,4-trichloropyridine (2,3,4-TCP) .

  • Mechanism:

    
     (Addition-Elimination).[1]
    
  • Why it works: The nitrogen atom withdraws electron density, activating the

    
     (2-position) and 
    
    
    
    (4-position) carbons.[1] The 2-position is kinetically more labile due to the inductive effect of the adjacent nitrogen, allowing for selective hydrolysis under controlled conditions.
Alternative: Diazotization (Sandmeyer)
  • Starting Material: 2-Amino-3,4-dichloropyridine.[1]

  • Pros: Extremely high regioselectivity.[1]

  • Cons: Starting material is often prohibitively expensive or requires its own multi-step synthesis (e.g., from 3,4-dichloroaniline). This guide focuses on the Hydrolysis route.

Module 2: Optimization Protocol (The "Self-Validating" Workflow)

This protocol utilizes Phase Transfer Catalysis (PTC) to lower reaction temperature, thereby suppressing the formation of the 4-hydroxy impurity.

Step-by-Step Optimization
ParameterStandard ConditionOptimized Condition Technical Rationale
Solvent Water or MeOHToluene/Water (Biphasic) Allows easy separation; protects product in organic phase until extraction.[1]
Base NaOH (excess)KOH (2.2 eq) Potassium is often superior in PTC systems due to cation size/crown ether compatibility.[1]
Catalyst NoneTBAB (5 mol%) Tetra-n-butylammonium bromide transfers OH⁻ into the organic phase, accelerating the rate at lower temps.[1]
Temp Reflux (>100°C)75–85°C Crucial: Higher temps activate the 4-position, leading to 3-chloro-2,4-dihydroxypyridine (yield killer).[1]
Time 12-24 hours4-6 hours Extended time favors over-hydrolysis.[1] Monitor by HPLC.
Execution Logic
  • Charge: Dissolve 2,3,4-TCP in Toluene. Add TBAB.

  • Initiate: Add 20% aqueous KOH dropwise at 50°C.

  • Reaction: Ramp to 80°C. Stop point: When starting material < 1% by HPLC.[1]

  • Quench: Cool to 20°C. Separate phases. The product (as potassium salt) is in the aqueous phase.

  • Isolation (Critical): Acidify aqueous phase to pH 1–2 with HCl. The 2-hydroxypyridine form precipitates.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 50%, and I see a significant "polar" impurity on TLC/HPLC. What is it?

Diagnosis: You are likely observing 3-chloro-2,4-dihydroxypyridine .[1] Cause: "Over-cooking." The reaction temperature was too high (>90°C) or the base concentration was too strong, forcing hydrolysis at the 4-position. Solution:

  • Reduce temperature to 75°C.

  • Switch from homogeneous solvent (DMSO) to a biphasic PTC system (Toluene/Water) to buffer the effective base concentration.

Q2: The product won't precipitate during acidification. The water layer is yellow/orange.

Diagnosis: Incorrect pH endpoint or "Oiling Out." Cause: 3,4-Dichloro-2-hydroxypyridine is amphoteric but weakly acidic (pKa ~8-9).[1] If the pH is ~5-6, it may remain partially soluble as a salt. Solution:

  • Hard Acidification: Drive the pH down to < 1.0 using Conc. HCl.

  • Salting Out: Add NaCl to saturation to exploit the common ion effect and force precipitation.

  • Cooling: Chill the acidified solution to 0-5°C for 2 hours before filtration.

Q3: I see "Starting Material" persistence even after 24 hours.

Diagnosis: Stalled


 reaction due to catalyst poisoning or poor mixing.
Solution: 
  • Agitation: In biphasic systems, stirring speed is a rate-limiting factor.[1] Increase RPM to ensure an emulsion.

  • Catalyst Check: If using TBAB, ensure it hasn't degraded. Alternatively, try 18-Crown-6 if using KOH in a single-phase solvent like acetonitrile (though this is more expensive).[1]

Q4: Why can't I just chlorinate 2-pyridone directly?

Answer: Direct electrophilic chlorination of 2-pyridone is dominated by ortho/para directing effects relative to the nitrogen/oxygen.[1] You will predominantly get 3,5-dichloro-2-pyridone .[1] Forcing the reaction to get the 4-position usually results in 3,4,5-trichloro species before you get significant 3,4-dichloro product.

Module 4: Process Visualization

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway SM 2,3,4-Trichloropyridine (Starting Material) Target 3,4-Dichloro-2-hydroxypyridine (TARGET) SM->Target KOH, 80°C (Fastest at Pos 2) Impurity1 3-Chloro-2,4-dihydroxypyridine (Over-Hydrolysis Impurity) SM->Impurity1 Direct Double Hydrolysis Impurity2 3,4-Dichloro-2-ethoxypyridine (If alcohol solvent used) SM->Impurity2 Solvent: Ethanol (Side Reaction) Target->Impurity1 >95°C or Excess Base (Pos 4 Hydrolysis)

Caption: Reaction pathway showing the kinetic preference for Position 2 (Target) and the thermodynamic risk of Position 4 hydrolysis (Impurity).

Figure 2: Workup Decision Tree

WorkupTree Start Reaction Complete (HPLC Check) PhaseSep Biphasic System? Start->PhaseSep SepLayers Separate Layers PhaseSep->SepLayers Yes AqLayer Aqueous Layer (Contains Product Salt) SepLayers->AqLayer OrgLayer Organic Layer (Contains Unreacted SM) SepLayers->OrgLayer Acidify Acidify to pH < 1 AqLayer->Acidify Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes SaltOut Add NaCl (Sat.) Cool to 0°C Precipitate->SaltOut No (Oiling/Soluble) SaltOut->Filter

Caption: Decision tree for isolation. The product resides in the aqueous phase as a salt before acidification.

References

  • US Patent 4,111,938 . Method for preparing 2,3,5-trichloropyridine. (Demonstrates the principle of selective hydrolysis/reduction in polychlorinated pyridines and pH control). Link

  • CN Patent 104478793A . Synthetic method of 2, 3, 5-trichloropyridine. (Discusses hydrolysis conditions of chloropyridines and separation techniques). Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Spivey, A. (2022). Pyridine Synthesis and Reactivity. Imperial College London Chemistry Course Notes. (Mechanistic grounding for regioselectivity in nitrogen heterocycles).

Sources

Optimization

Technical Support Center: Purification of 3,4-Dichloro-2-hydroxypyridine

Executive Summary & Compound Profile Welcome to the technical support guide for 3,4-Dichloro-2-hydroxypyridine (also referred to as 3,4-dichloro-2-pyridone ).[1] This compound presents unique purification challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the technical support guide for 3,4-Dichloro-2-hydroxypyridine (also referred to as 3,4-dichloro-2-pyridone ).[1] This compound presents unique purification challenges due to its tautomeric nature and the potential for regioisomeric impurities (e.g., 3,5-dichloro isomer) arising from synthesis.

This guide moves beyond generic advice, providing a chemically grounded, step-by-step troubleshooting manual. Our protocols prioritize Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.[1]

Chemical Identity & Properties
  • CAS Number: [Check specific vendor; often derivatives like 3,5-dichloro are 5437-33-2]

  • Molecular Formula: C₅H₃Cl₂NO[1][2][3]

  • Key Feature: Lactam-Lactim Tautomerism .[1] In solution and solid state, the 2-pyridone (lactam) form generally predominates over the 2-hydroxypyridine (lactim) form.[1] This dictates solubility: it behaves more like an amide (polar) than a simple phenol.[1]

  • Acidity (pKa): The presence of two chlorine atoms increases the acidity of the N-H/O-H group compared to unsubstituted 2-pyridone (pKa ~11.6).[1] Expect a pKa in the range of 8–10 , making it soluble in dilute alkali but insoluble in acid.

Visualizing the Challenge: Tautomerism

The equilibrium below explains why non-polar solvents often fail to dissolve the crude material effectively.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone Form (Lactam) (Polar, Predominant) Soluble in: Alcohols, Hot Water Lactim 2-Hydroxypyridine Form (Lactim) (Aromatic, Minor) Soluble in: Non-polar solvents Lactam->Lactim  Equilibrium  

Figure 1: The Lactam-Lactim tautomerism.[1] The polar Lactam form dominates, necessitating polar solvents for recrystallization.

Primary Purification Protocol: Acid-Base Extraction[1]

Status: Recommended First Step Principle: Exploits the acidity of the N-H/O-H group.[1] The compound dissolves in base (forming a salt) while non-acidic impurities (e.g., starting materials like chloropyridines) remain insoluble.

Step-by-Step Procedure
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of solid).

    • Stir vigorously at room temperature for 15–30 minutes.

    • Checkpoint: The solution should be mostly clear. If a significant solid remains, it is likely a non-acidic impurity.[1]

  • Filtration (Impurity Removal):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Discard the solid residue (contains non-acidic byproducts).

    • Optional: Extract the alkaline filtrate once with a small volume of Ethyl Acetate (EtOAc) to remove dissolved non-acidic organics. Discard the organic layer.[1]

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring.

    • Target pH: pH 1–2 .

    • Observation: A thick white or off-white precipitate should form immediately as the neutral pyridone regenerates.[1]

  • Isolation:

    • Filter the precipitate.[1][4][5]

    • Wash the cake with ice-cold water (2x) to remove NaCl.[1]

    • Dry in a vacuum oven at 50°C.

Secondary Purification: Recrystallization

Status: For Polishing & Color Removal Issue: If the acid-base product is still colored or contains isomeric impurities (e.g., 3,5-dichloro), recrystallization is required.

Solvent Selection Guide
Solvent SystemSuitabilityComments
Ethanol (95%) High Best general-purpose solvent.[1] Good solubility at boiling; poor at 0°C.
Methanol ModerateOften too soluble; requires cooling to -20°C for good recovery.[1]
Acetic Acid (50% aq) High Excellent for stubborn impurities.[1] Dissolve in hot glacial AcOH, then add water to turbidity.[1]
Water LowOnly works if the compound is sufficiently polar; requires large volumes.[1]
Toluene LowPoor solubility due to the polar lactam nature of the product.[1]
Recrystallization Protocol (Ethanol Method)
  • Place the dried solid in an Erlenmeyer flask.

  • Add Ethanol (95%) portion-wise while heating to reflux. Use the minimum amount required to dissolve the solid.[1][4]

    • Tech Tip: If the solution is dark, add Activated Charcoal (1-2 wt%), reflux for 5 mins, and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Chill in an ice bath (0°C) for 1 hour.

  • Filter the crystals and wash with cold Ethanol .

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Cause: The solution is too concentrated, or the solvent polarity is mismatched, causing the product to separate as a liquid phase before crystallizing. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute the solution).[1]

  • Seed the solution with a tiny crystal of pure product (if available) as it cools.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

Q2: How do I separate the 3,4-dichloro isomer from the 3,5-dichloro isomer?

Analysis: Isomers often have very similar solubilities, making recrystallization inefficient.[1] Solution:

  • Chromatography: Use Silica Gel chromatography.[1][4]

    • Eluent: A gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5).[1] The pyridone N-H makes these compounds "stick" to silica, so a polar modifier (MeOH) is essential.

  • Check Melting Point: 3,5-dichloro-2-pyridone melts at 180–182°C [1].[1][6] If your melting point is significantly different (or a wide range), you likely have a mixture.[1]

Q3: The product has a persistent yellow/brown color.

Cause: Oxidation products of the starting amino-chloropyridines or polymerized byproducts.[1] Fix:

  • Perform the Acid-Base Extraction (Section 2) again; many colored impurities are not amphoteric and will be removed in the filtration step.[1]

  • Use Activated Charcoal during recrystallization.[1]

Purification Decision Workflow

Use this logic flow to determine the best path for your specific crude material.

PurificationWorkflow Start Crude 3,4-Dichloro-2-hydroxypyridine CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Decision1 Is purity > 90%? CheckPurity->Decision1 AcidBase Protocol 1: Acid-Base Extraction (Remove non-acidic impurities) Decision1->AcidBase No (<90%) Recryst Protocol 2: Recrystallization (Ethanol or 50% AcOH) Decision1->Recryst Yes (>90%) AcidBase->Recryst If color persists Column Protocol 3: Silica Column (DCM:MeOH Gradient) Recryst->Column Isomers present Final Pure Product (White Crystalline Solid) Recryst->Final Success Column->Final

Figure 2: Decision tree for selecting the appropriate purification method based on initial purity.

References

  • National Institutes of Health (NIH). (2025).[1] 3,5-Dichloro-2-pyridone PubChem Compound Summary. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of 2-Pyridones. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated pyridines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dichloro-2-hydroxypyridine Reactivity

Welcome to the Technical Support Center for 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone). This scaffold is a highly privileged building block in medicinal chemistry, but its ambident nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone). This scaffold is a highly privileged building block in medicinal chemistry, but its ambident nucleophilicity and deactivated, sterically hindered core frequently cause synthetic bottlenecks.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome poor regioselectivity, stalled cross-couplings, and failed nucleophilic aromatic substitutions (SNAr).

Part 1: Frequently Asked Questions (Troubleshooting)

Issue 1: Poor Regioselectivity in Alkylation (O- vs. N-Alkylation)

Q: I am trying to protect the oxygen atom, but my reactions consistently yield an inseparable mixture of O-alkylated and N-alkylated products. How can I force O-selectivity?

The Causality: 3,4-Dichloro-2-hydroxypyridine exists in a dynamic, solvent-dependent tautomeric equilibrium with its lactam form (3,4-dichloro-2-pyridone)[1]. Because both the oxygen and nitrogen atoms can act as nucleophiles, standard alkylation conditions (e.g., K2CO3 in DMF) lead to competing pathways. The regioselectivity is fundamentally governed by Hard-Soft Acid-Base (HSAB) theory and the stabilization of the specific tautomer[1].

The Solution: To achieve exclusive O-alkylation, you must use conditions that favor the "hard" lactim (hydroxypyridine) tautomer.

  • Base Selection: Switch from alkali metal carbonates (K2CO3, Cs2CO3) to Silver Carbonate (Ag2CO3). The silver cation acts as a Lewis acid, strongly coordinating the leaving group (halide) of your alkylating agent and directing the harder oxygen nucleophile to attack[1].

  • Solvent Selection: Use non-polar solvents like Toluene instead of polar aprotic solvents (DMF/DMSO). Non-polar environments suppress the charge separation required for the lactam tautomer, heavily favoring the lactim form.

  • Note on N-Alkylation: If your goal is strictly N-alkylation, modern catalyst-free methodologies utilizing P(NMe2)3-mediated deoxygenation of

    
    -keto esters have proven highly selective for the pyridone nitrogen[2].
    
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling at C4

Q: My Suzuki-Miyaura coupling at the C4-chloride is failing. I either see no conversion or rapid precipitation of palladium black. How do I improve turnover?

The Causality: There are two distinct mechanisms destroying your catalytic cycle:

  • Catalyst Poisoning via Dimerization: Under the basic conditions of a Suzuki coupling, the unprotected NH/OH group is deprotonated to form a pyridonate anion. This anion acts as a potent bridging ligand, coordinating to the Palladium or Nickel catalyst and triggering the dimerization of the metal-aryl intermediate, which permanently deactivates the catalyst[3].

  • Steric and Electronic Deactivation: The C3-chlorine atom sterically shields the C4 position. Furthermore, the electron-donating resonance from the pyridonate oxygen/nitrogen effectively neutralizes the electron-withdrawing effect of the halogens, making the initial oxidative addition of Pd(0) into the C4–Cl bond thermodynamically difficult[4].

The Solution:

  • Mandatory Protection: You must mask the NH/OH group prior to cross-coupling. Converting the core to an O-Benzyl or O-MOM ether eliminates the possibility of pyridonate formation, preventing catalyst poisoning[4].

  • Ligand Selection: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The electron density of XPhos accelerates the difficult oxidative addition into the C4–Cl bond, while its steric bulk prevents the formation of unreactive bis-ligated Pd complexes.

Issue 3: Stalled Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting to displace the C4-chlorine with a primary amine via SNAr. Even at 120 °C in DMSO, the reaction stalls at <10% conversion.

The Causality: The pKa of the pyridone N–H is relatively low (~11). Your incoming amine nucleophile is acting as a base, deprotonating the pyridone core before it can attack the C4 position. The resulting pyridonate anion is highly electron-rich. This creates a massive electrostatic repulsion against the incoming electron-rich amine, completely shutting down the SNAr pathway.

The Solution: Pre-alkylate the nitrogen or oxygen to remove the acidic proton. Once the core is neutral and cannot form an anion, the electron-withdrawing effects of the C3-chlorine and the ring nitrogen will properly activate the C4 position for SNAr displacement[4].

Part 2: Visualizing the Reactivity Logic

TautomerismLogic Lactam 3,4-Dichloro-2-pyridone (Lactam Tautomer) Lactim 3,4-Dichloro-2-hydroxypyridine (Lactim Tautomer) Lactam->Lactim Solvent/pH Dependent Cond2 K2CO3 / DMF (Soft Base / Polar) Lactam->Cond2 Cond1 Ag2CO3 / Toluene (Hard Base / Non-polar) Lactim->Cond1 ProdO O-Alkylated Product (Regioselective) Cond1->ProdO ProdN N-Alkylated Product (Major Mixture) Cond2->ProdN

Caption: Tautomeric equilibrium and regioselective alkylation logic for 3,4-dichloro-2-hydroxypyridine.

CouplingWorkflow Start C4-Functionalization (Suzuki / SNAr) Check Is the NH/OH group protected? Start->Check Unprotected No (Free NH/OH) Check->Unprotected Protected Yes (e.g., O-Bn, N-Me) Check->Protected Poison Catalyst Poisoning & Anion Repulsion Unprotected->Poison Success Smooth Oxidative Addition & Substitution Protected->Success Action Protect Core (O-Alkylation) Poison->Action Action->Protected

Caption: Troubleshooting workflow for C4-functionalization of 3,4-dichloro-2-hydroxypyridine scaffolds.

Part 3: Quantitative Data Summary

The following table summarizes the empirical causality between reaction conditions and the reactivity profile of the 3,4-dichloro-2-hydroxypyridine scaffold.

Reaction GoalReagent / BaseSolventTemp.Primary OutcomeMechanistic Causality
O-Alkylation Ag2CO3 / BnBrToluene80 °C>95% O-AlkylatedAg+ coordinates halide; non-polar solvent favors lactim form[1].
N-Alkylation P(NMe2)3 /

-keto ester
Toluene25 °C>90% N-AlkylatedDirect deoxygenation process via Kukhtin-Ramirez adduct[2].
Mixed Alkylation K2CO3 / BnBrDMF25 °CN- and O- mixtureSoft base in polar aprotic solvent indiscriminately reacts with both tautomers[1].
C4 Suzuki Coupling Pd2(dba)3 / XPhosDioxane/H2O100 °CHigh Yield (Protected)Bulky ligand facilitates oxidative addition at sterically hindered C4[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective O-Benzylation (Protection)

This protocol ensures the oxygen is protected prior to downstream metal-catalyzed steps.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3,4-dichloro-2-hydroxypyridine (1.0 equiv, 10 mmol) in anhydrous Toluene (0.2 M).

  • Activation: Add Silver Carbonate (Ag2CO3, 0.6 equiv, 6 mmol). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv, 11 mmol) dropwise. Heat the reaction mixture to 80 °C and stir for 12 hours[1].

  • Self-Validation Checkpoint 1 (Visual): The reaction progress is visually indicated by the dissolution of the Ag2CO3 suspension and the subsequent precipitation of pale-yellow Silver Bromide (AgBr).

  • Self-Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.1) will disappear, replaced by a distinct, UV-active, less polar spot corresponding to the O-benzyl ether (Rf ~0.6).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove AgBr salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

This protocol utilizes the O-protected intermediate from Protocol A.

  • Preparation: In a Schlenk tube, combine the O-benzyl-3,4-dichloro-2-hydroxypyridine (1.0 equiv, 5 mmol), the desired aryl boronic acid (1.5 equiv, 7.5 mmol), and anhydrous K3PO4 (2.0 equiv, 10 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with Argon (repeat 3 times). Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M) via syringe.

  • Reaction: Heat the sealed tube to 100 °C for 16 hours.

  • Self-Validation Checkpoint 1 (Visual): A healthy catalytic cycle will maintain a deep red/orange homogeneous solution. If the solution turns clear with a heavy black precipitate (palladium black), the catalyst has decomposed (likely due to oxygen ingress or incomplete protection of the pyridone core)[3].

  • Self-Validation Checkpoint 2 (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic pattern due to the two chlorine isotopes. The successful C4-coupled product will shift to a 3:1 isotopic pattern reflecting only one remaining chlorine atom (at the C3 position)[4].

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via column chromatography.

References

  • Wang, N., et al. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal / J. Org. Chem. Available at: [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • ACS Publications. Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 3,4-Dichloro-2-hydroxypyridine (3,4-Dichloro-2-pyridone)

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling 3,4-Dichloro-2-hydroxypyridine (CAS: 170875-40-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling 3,4-Dichloro-2-hydroxypyridine (CAS: 170875-40-2). This compound is a highly versatile halogenated intermediate, notably utilized in the synthesis of complex biologically active molecules, including highly stable Transient Receptor Potential Canonical 3 (TRPC3) ion channel inhibitors[1].

Because this compound exhibits dynamic prototropic tautomerism and is sensitive to specific environmental stressors[2], improper storage can lead to unexpected experimental failures. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure the integrity of your workflows.

Quantitative Storage & Stability Matrix

To prevent downstream synthetic failures, adherence to strict storage parameters is required. The table below summarizes the quantitative stability data of 3,4-dichloro-2-hydroxypyridine under various environmental conditions.

Storage TemperatureAtmosphereContainer TypeEst. Shelf Life (Purity >98%)Primary Degradation Risk
-20°C ArgonAmber Glass> 24 monthsNegligible
2-8°C NitrogenAmber Glass12–18 monthsTrace oxidation
25°C (Room Temp) AirAmber Glass< 6 monthsSlow oxidation
25°C (Room Temp) AirClear Glass< 3 monthsPhotolytic dehalogenation
40°C / 75% RH AirClear Glass< 2 weeksAccelerated oxidation & hydrolysis

Expert Troubleshooting & FAQs

Q1: My batch changed from a light beige powder to a dark brown solid over several months. What is the mechanism of this degradation? A: This is a classic hallmark of photo-oxidation and dehalogenation . Halogenated pyridones are highly susceptible to UV-induced homolytic cleavage of the C-Cl bonds (particularly at the sterically and electronically distinct 4-position). When exposed to light in clear glass, UV photons provide the activation energy to break the C-Cl bond, generating highly reactive aryl radicals. These radicals rapidly react with ambient oxygen (ROS) to form conjugated, polymeric degradation products that appear dark brown. Causality Rule: Always store in amber vials to block UV transmission.

Q2: I am seeing inconsistent reactivity in my cross-coupling reactions depending on the solvent used. Is the compound degrading in solution? A: It is likely not degrading, but rather shifting its tautomeric equilibrium . 3,4-Dichloro-2-hydroxypyridine exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms[2].

  • Polar Solvents (e.g., DMSO, DMF): Stabilize the highly polar lactam form via strong hydrogen bonding.

  • Non-Polar Solvents (e.g., Toluene) or Gas Phase: Favor the lactim form. If your synthetic step requires the hydroxyl group to act as a nucleophile, using a highly polar solvent will sequester the molecule in the unreactive lactam state, mimicking a "failed" or degraded reaction.

Q3: My LC-MS chromatogram shows severe peak broadening and split peaks for a freshly prepared standard. Is the standard impure? A: No. This is an analytical artifact caused by tautomer interconversion on the chromatography column. If you use an unbuffered mobile phase (e.g., pure Water/Acetonitrile), the molecule continuously shifts between the lactam and lactim forms during the run, which have slightly different retention times. Solution: Add 0.1% Formic Acid to your mobile phases. This locks the compound into a single protonation state, ensuring sharp, reproducible peaks.

Visualizing Stability and Workflows

TautomerismDegradation Lactim 3,4-Dichloro-2-hydroxypyridine (Lactim Form) Lactam 3,4-Dichloro-2-pyridone (Lactam Form) Lactim->Lactam Polar Solvents (e.g., DMSO) Oxid Oxidative Ring Cleavage Products Lactim->Oxid ROS / O2 Oxidation Photo Dehalogenated Photoproducts Lactam->Photo UV Light (hv) Radical Cleavage Lactam->Oxid ROS / O2 Oxidation

Caption: Tautomeric equilibrium and primary degradation pathways of 3,4-dichloro-2-hydroxypyridine.

Workflow S1 1. Aliquot Preparation (Amber vs. Clear Vials) S2 2. Environmental Stress (Heat, UV, 3% H2O2) S1->S2 S3 3. Reaction Quenching (Sodium Thiosulfate) S2->S3 S4 4. LC-MS/UV Analysis (Quantify Degradants) S3->S4

Caption: Self-validating step-by-step forced degradation and stability testing workflow.

Experimental Methodology: Self-Validating Forced Degradation Protocol

To confidently determine if your storage conditions have compromised your API intermediate, perform this self-validating forced degradation assay.

Why this protocol is self-validating: We mandate a specific chemical quenching step (Step 3). If you inject an unquenched oxidative sample (containing H₂O₂) directly into an LC-MS, the heat and pressure of the electrospray ionization (ESI) source will cause artificial degradation inside the instrument. Quenching guarantees that the degradation observed actually occurred in the flask, not the machine.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 3,4-dichloro-2-hydroxypyridine.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Divide the stock into three 2 mL aliquots:

    • Vial A (Control): Amber vial, store at 4°C.

    • Vial B (Photolytic Stress): Clear glass vial.

    • Vial C (Oxidative Stress): Amber vial.

Step 2: Environmental Stress Application

  • Photolytic Stress: Place Vial B in a photoreactor (UV-A/UV-B exposure) for 24 hours at 25°C.

  • Oxidative Stress: Add 200 µL of 3% H₂O₂ to Vial C. Stir at 25°C for 4 hours.

Step 3: Reaction Quenching (Critical Step)

  • To Vial C (Oxidative Stress), add 200 µL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).

  • Causality: The thiosulfate instantly reduces unreacted H₂O₂ to water. This prevents artifactual oxidation from occurring inside the heated LC-MS source, ensuring absolute trustworthiness of your analytical data.

Step 4: LC-MS/UV Analysis

  • Dilute all three aliquots 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Inject 5 µL onto a C18 reverse-phase column.

  • Gradient: 5% to 95% Acetonitrile (+ 0.1% Formic Acid) over 10 minutes.

  • Data Interpretation: Compare the Total Ion Chromatogram (TIC) and UV trace (254 nm) of Vials B and C against the Control (Vial A). Look for M-34 (loss of chlorine) in the photolytic sample, and M+16 (hydroxylation/oxidation) in the oxidative sample.

References

  • Source: National Institutes of Health (NIH)
  • 5-Chloro-2-pyridone | 4214-79-3 | Benchchem (Tautomerism & Stability Guide)

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Interpretation of 3,4-Dichloro-2-hydroxypyridine

The following guide provides an advanced technical analysis of the 1H NMR interpretation for 3,4-Dichloro-2-hydroxypyridine , designed for pharmaceutical researchers and analytical scientists. Executive Summary & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR interpretation for 3,4-Dichloro-2-hydroxypyridine , designed for pharmaceutical researchers and analytical scientists.

Executive Summary & Mechanistic Context

3,4-Dichloro-2-hydroxypyridine (CAS: 16837-39-1) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its characterization is frequently complicated by lactam-lactim tautomerism , where the compound exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

For reproducible quality control (QC) and structural validation, understanding the solvent-dependent behavior of this equilibrium is paramount. This guide establishes the 2-pyridone form in DMSO-d6 as the standard for analytical reporting due to its superior solubility and spectral resolution.

The Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (like DMSO), the equilibrium strongly favors the 2-pyridone tautomer. In non-polar solvents (


), the equilibrium may shift, often leading to line broadening or the appearance of averaged signals if the exchange rate is intermediate on the NMR timescale.

Key Structural Features for NMR:

  • Proton Count: 3 total protons (1 exchangeable NH/OH, 2 aromatic CH).

  • Spin System: The two aromatic protons (H-5 and H-6) form an AX spin system (or AB depending on field strength).

  • Differentiation: The magnitude of the coupling constant (

    
    ) between H-5 and H-6 is the definitive metric for distinguishing this regioisomer from its analogs (e.g., 3,5-dichloro).
    

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and prevent "ghost" peaks from aggregation or incomplete tautomerization, follow this standardized protocol.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

    • Why DMSO? It stabilizes the polar pyridone form via hydrogen bonding, resulting in sharp, distinct signals.

      
       often yields broad, ambiguous peaks due to rapid proton exchange and dimerization.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Dissolution: Add solvent to the solid. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Equilibration: Allow the sample to sit at room temperature for 5 minutes to ensure thermal equilibrium and complete H-bond networking with the solvent.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 s (Ensure D1 > 3 
      
      
      
      T1 for quantitative integration).
    • Scans (NS): 16 (minimum) to 64.

Spectral Analysis & Interpretation

The following data represents the 2-pyridone tautomer in DMSO-d6.

Chemical Shift Table
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
NH 12.0 – 13.0Broad Singlet1H-Exchangeable amide proton; typically very broad due to quadrupole broadening from

and H-bonding.
H-6 7.60 – 7.80Doublet (d)1H

Deshielded by adjacent Nitrogen; characteristic

-proton position.
H-5 6.40 – 6.60Doublet (d)1H

Upfield relative to H-6; shielded by resonance but affected by C4-Cl.
Isomeric Differentiation (The "Fingerprint" Region)

The most common impurity or misidentified isomer is 3,5-Dichloro-2-hydroxypyridine . These two isomers can be indistinguishable by MS (same mass) but are easily separated by NMR coupling constants.

  • 3,4-Dichloro isomer: Protons are at positions 5 and 6. They are vicinal (neighbors).[1]

    • Observed

      
      :  ~7.0 Hz (Large).
      
  • 3,5-Dichloro isomer: Protons are at positions 4 and 6.[2] They are meta (separated by one carbon).

    • Observed

      
      :  ~2.5 Hz (Small).
      

Decision Logic & Visualization

The following diagram illustrates the logical pathway for validating the 3,4-dichloro regioisomer against common alternatives.

NMR_Decision_Tree Start Unknown Dichloro-hydroxypyridine (Analyze Aromatic Region) Count_Signals Count Aromatic Signals Start->Count_Signals One_Signal 1 Signal (Singlet) (Symmetry) Count_Signals->One_Signal Symmetric Two_Signals 2 Signals (Doublets) Count_Signals->Two_Signals Asymmetric Isomer_45 Likely 4,5-Dichloro (Singlet if H3/H6 accidental eq) OR 3,6-Dichloro (Symmetric) One_Signal->Isomer_45 Measure_J Measure Coupling Constant (J) Two_Signals->Measure_J Isomer_35 3,5-Dichloro Isomer Meta Coupling (J ≈ 2-3 Hz) Measure_J->Isomer_35 Small J (2-3 Hz) Isomer_34 CONFIRMED: 3,4-Dichloro Isomer Vicinal Coupling (J ≈ 7-8 Hz) Measure_J->Isomer_34 Large J (7-8 Hz)

Caption: Logical workflow for distinguishing 3,4-dichloro-2-hydroxypyridine from its 3,5-dichloro isomer based on


H NMR coupling constants.

Comparative Analysis: Product vs. Alternatives

When sourcing or synthesizing this compound, researchers often encounter variations in purity or isomeric mixtures.

Feature3,4-Dichloro-2-hydroxypyridine (Target)3,5-Dichloro-2-hydroxypyridine (Common Alternative/Impurity)Implication for Drug Dev
Coupling Pattern Doublet (

Hz)
Doublet (

Hz)
Critical: Misidentification leads to incorrect scaffold functionalization (e.g., Suzuki coupling at wrong site).
Shift of H-6 ~7.7 ppm~8.0 ppm (more deshielded)H-6 in 3,5-isomer is flanked by N and Cl, shifting it further downfield.
Reactivity C-6 is open; C-5 is open.C-4 is open.The 3,4-isomer allows for nucleophilic attack or functionalization at the C-6 position, unlike the 3,5-isomer.
Troubleshooting Common Issues
  • Problem: "I don't see the NH/OH proton."

    • Cause: Exchange with water in the solvent (if DMSO is "wet") or extreme broadening.

    • Solution: Dry the sample or add a drop of

      
       to confirm the disappearance of the broad peak, verifying it as exchangeable.
      
  • Problem: "The peaks are broad doublets."

    • Cause: Intermediate exchange rate between tautomers.

    • Solution: Switch strictly to DMSO-d6. Avoid

      
      /Methanol mixtures unless necessary for specific solubility studies.
      

References

  • BenchChem. 5-Chloro-2-pyridone and Dichloropyridine Derivatives Spectral Data. Retrieved from .

  • Royal Society of Chemistry (RSC). 1H NMR (DMSO-d6) Data for Pyridone Derivatives. Supporting Information for New Journal of Chemistry.[3] Retrieved from .

  • Organic Chemistry Portal. Synthesis and Characterization of 3,4-dihydro-2-pyridinones. Retrieved from .

  • University of Wisconsin-Madison. Hans Reich's Collection: NMR Spectroscopy - Pyridine Chemical Shifts and Coupling Constants. Retrieved from .

Sources

Comparative

mass spectrometry analysis of 3,4-Dichloro-2-hydroxypyridine

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3,4-Dichloro-2-hydroxypyridine Authored by a Senior Application Scientist This guide provides a comprehensive comparison of mass spectrometry-based metho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3,4-Dichloro-2-hydroxypyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 3,4-dichloro-2-hydroxypyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and presents a comparative analysis of the predominant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Challenge of Halogenated Pyridines

3,4-Dichloro-2-hydroxypyridine and its isomers are important synthetic intermediates. Their halogenated, heterocyclic structure necessitates robust analytical methods for purity assessment, reaction monitoring, and structural elucidation. Mass spectrometry is the premier technique for this purpose due to its unparalleled sensitivity and specificity. However, the choice of the specific MS-based workflow is critical and depends on the analyte's physicochemical properties and the analytical objective. The presence of two chlorine atoms provides a distinct isotopic signature, which is a powerful diagnostic tool in mass spectral interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds like 3,4-dichloro-2-hydroxypyridine.[1] The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

Principle of Analysis & Experimental Rationale

In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the analyte's boiling point and affinity for the column's stationary phase. Upon elution, the analyte enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is employed.[1] This high-energy ionization is a "hard" technique that causes reproducible fragmentation of the molecule.[2][3] The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for unambiguous structural confirmation and identification.[4]

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of 3,4-dichloro-2-hydroxypyridine (Molecular Weight: ~164 g/mol ) is predictable based on established fragmentation rules for halogenated and aromatic compounds.[5] The most critical diagnostic feature is the isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl), which will produce characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1 for any chlorine-containing fragment.

The molecular ion (M⁺˙) will be observed at m/z 163, 165, and 167. Key fragmentation steps are expected to include:

  • Loss of a Chlorine Radical (•Cl): Leading to a fragment ion at m/z 128 and 130.

  • Loss of Carbon Monoxide (CO): A common fragmentation for pyridones, resulting in a pyrrole-based fragment ion.

  • Loss of Hydrogen Chloride (HCl): A rearrangement-driven process leading to a radical cation.

G M C₅H₃Cl₂NO⁺˙ m/z 163/165/167 (Molecular Ion) F1 C₅H₃ClNO⁺ m/z 128/130 M->F1 - •Cl F2 C₄H₃Cl₂N⁺˙ m/z 135/137/139 M->F2 - CO F3 C₅H₂ClNO⁺˙ m/z 127/129 M->F3 - HCl

Caption: Predicted EI fragmentation pathway for 3,4-dichloro-2-hydroxypyridine.

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating starting point for method development.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3,4-dichloro-2-hydroxypyridine reference standard in a suitable solvent (e.g., methanol or ethyl acetate).[6][7]

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[8]

  • Instrumentation & Conditions:

    • GC System: Standard Gas Chromatograph.

    • Injector: Split/Splitless, 250 °C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ion Source: Electron Ionization (EI).

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Scan Mode: Full scan from m/z 40-250 for qualitative analysis and library matching. For quantitation, Selected Ion Monitoring (SIM) of key fragments (e.g., m/z 163, 128) is recommended for enhanced sensitivity.

G cluster_prep Sample Preparation cluster_gcms GC-MS System Prep Dissolution in Ethyl Acetate Injector Vaporization Injector (250°C) Prep->Injector Column GC Separation (DB-5ms Column) Injector->Column He Carrier Gas Ionization EI Source (70 eV) Column->Ionization Analysis Quadrupole Mass Analyzer Ionization->Analysis Detector Detector Analysis->Detector

Caption: Standard workflow for GC-MS analysis of 3,4-dichloro-2-hydroxypyridine.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Diverse Analytes

For reaction products of 3,4-dichloro-2-hydroxypyridine that may be less volatile, thermally labile, or more polar, LC-MS is the superior analytical choice.[1] This is particularly true for products of cross-coupling reactions or other functionalizations that increase molecular weight and polarity.

Principle of Analysis & Experimental Rationale

LC-MS utilizes high-performance liquid chromatography to separate analytes in the liquid phase prior to MS detection. The key difference from GC-MS lies in the ionization source. Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2][3] This typically produces the protonated molecule ([M+H]⁺), providing clear molecular weight information. For structural data, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to generate product ions.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for analyzing 3,4-dichloro-2-hydroxypyridine and its derivatives.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

    • Create calibration standards and prepare samples by diluting with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile).

  • Instrumentation & Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm particle size.[9]

    • Column Temperature: 40 °C.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS Conditions:

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 450 °C.[9]

      • Scan Mode: Full scan (m/z 100-500) for qualitative analysis. For MS/MS, perform a product ion scan on the [M+H]⁺ ion (m/z 164/166) to obtain fragmentation data. For quantitation, use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System Prep Dissolution in Mobile Phase LC HPLC Separation (C18 Column) Prep->LC ESI ESI Source (Soft Ionization) LC->ESI Mobile Phase Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Quadrupole 3 (Product Ion Analysis) q2->Q3

Caption: General workflow for LC-MS/MS analysis of target compounds.

Comparative Guide: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is dictated primarily by the analyte's properties and the goals of the analysis.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds. Ideal for 3,4-dichloro-2-hydroxypyridine itself.Wide range of polarities and molecular weights. Essential for non-volatile or thermally labile derivatives.[1]
Ionization Technique Primarily Electron Ionization (EI). "Hard" ionization providing rich, reproducible fragmentation.[2]Primarily Electrospray Ionization (ESI). "Soft" ionization providing molecular weight information.[3]
Structural Information Obtained directly from the initial mass spectrum (fingerprint). Excellent for library matching.Requires tandem MS (MS/MS) to induce fragmentation for structural elucidation.
Sensitivity High, especially in SIM mode.Very high, especially in MRM mode on a triple quadrupole instrument.
Selectivity High, based on both chromatographic retention time and mass spectrum.Very high, based on retention time, precursor ion mass, and product ion mass.
Primary Application Purity analysis and identification of the parent compound. Analysis of volatile reaction byproducts.Analysis of complex reaction mixtures, polar metabolites, and large derivative molecules.[10][11]

Conclusion

Both GC-MS and LC-MS are indispensable tools for the analysis of 3,4-dichloro-2-hydroxypyridine and its reaction products. GC-MS with Electron Ionization offers definitive structural confirmation of the parent compound through its reproducible fragmentation patterns. For the analysis of more complex, polar, or thermally sensitive derivatives, LC-MS with Electrospray Ionization and tandem mass spectrometry provides the necessary versatility and sensitivity. The optimal method selection is a strategic decision based on the specific physicochemical properties of the analyte . This guide provides the foundational protocols and comparative insights to empower researchers to make that decision effectively.

References

  • Cronin CN, Cui JJ, Dias R, et al. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. J. Med. Chem. 2018, 61, 6779–6800. [Link]

  • Methods for the rapid detection of toxic halogenated hydrocarbons and kits useful in performing the same.
  • Fiveable. Ionization techniques and mass analyzers | Spectroscopy... [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • Chromedia. Ionization techniques. [Link]

  • MilliporeSigma. 3,5-Dichloro-2-hydroxypyridine. [Link]

  • Waters Corporation. Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. [Link]

  • Purdue University. Paper Spray Ionization. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • High-Purity Standards. Analytical Standards. [Link]

  • Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • Hilton, M. C., et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. 2022, 378(6625), 1212-1218. [Link]

  • ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • MilliporeSigma. 3,4-Dichloro-2-methoxypyridine. [Link]

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • Suárez, M., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. 2022, 27(13), 4272. [Link]

  • PubMed. Mass spectra of some new 3,4-dihydro-2[H]-pyridones. [Link]

  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

  • GOV.UK. Pyridine slides for discussion. [Link]

  • NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 039 Analysis of Residual Pesticides in Farm Products using LC-MS. [Link]

  • Spectroscopy Online. Mass Spectrometry Application Notes. [Link]

  • Kana, A., et al. Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. Analytica Chimica Acta. 2025, 1350, 343853. [Link]

  • The Good Scents Company. 4-hydroxypyridine. [Link]

Sources

Validation

IR spectrum peaks for 3,4-Dichloro-2-hydroxypyridine identification

IR Spectroscopic Identification of 3,4-Dichloro-2-hydroxypyridine: A Comparative Guide For researchers and drug development professionals, the precise structural verification of halogenated pyridine derivatives is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopic Identification of 3,4-Dichloro-2-hydroxypyridine: A Comparative Guide

For researchers and drug development professionals, the precise structural verification of halogenated pyridine derivatives is a critical quality control step. 3,4-Dichloro-2-hydroxypyridine serves as a vital intermediate in the synthesis of complex pharmaceuticals and agrochemicals. However, identifying it reliably requires distinguishing it from its close structural analogs, such as 5-chloro-2-hydroxypyridine and unsubstituted 2-hydroxypyridine.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profiles of these compounds, grounded in the mechanistic realities of their molecular behavior.

Mechanistic Grounding: The Tautomeric Imperative

Before analyzing the IR spectra of 2-hydroxypyridines, one must account for lactam-lactim tautomerism. These compounds exist in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

While the energy difference between these tautomers is minimal in the gas phase, the physical state of the sample dictates the dominant structure[1]. In the solid state—which is standard for Attenuated Total Reflectance (ATR) FTIR spectroscopy—intermolecular hydrogen bonding heavily favors the formation of helical structures or dimers of the 2-pyridone (lactam) form [2].

Consequently, a valid solid-state IR spectrum for these compounds will not show a sharp, free hydroxyl (O-H) stretch. Instead, the spectrum is defined by a strong carbonyl (C=O) longitudinal frequency and a broad N-H stretch[2]. Understanding this causality is the foundation of accurate spectral interpretation.

Comparative Spectral Analysis

The introduction of chlorine atoms onto the pyridone ring fundamentally alters the electron density of the molecule via inductive (-I) and mesomeric (+M) effects, shifting key IR vibrational frequencies. Table 1 objectively compares the target compound against its alternatives.

Table 1: Comparative IR Peak Assignments for Pyridone Derivatives

Vibrational Mode2-Hydroxypyridine (Baseline)5-Chloro-2-hydroxypyridine (Alternative)[3]3,4-Dichloro-2-hydroxypyridine (Target)Mechanistic Driver for 3,4-Dichloro Shifts
N-H Stretch 3119, 3072, 2986 cm⁻¹ (Broad)~3100 – 2850 cm⁻¹ (Broad)~3150 – 2850 cm⁻¹ (Broad)Extensive intermolecular hydrogen bonding (N-H ··· O=C) weakens the N-H bond, broadening the peak across all analogs.
C=O Stretch (Amide I) 1682, 1649 cm⁻¹ (Strong)1742 cm⁻¹~1750 – 1690 cm⁻¹ (Strong)The ortho-chlorine at the 3-position exerts a strong inductive (-I) pull, removing electron density from the oxygen, increasing the C=O force constant and shifting the peak higher.
C=C Ring Stretch 1609, 1578 cm⁻¹1615 cm⁻¹~1590, 1550 cm⁻¹The dual chlorine substitution disrupts ring symmetry, altering the dipole moment change during ring breathing, leading to distinct, lower-frequency C=C stretches.
C-Cl Stretch N/A~1090 cm⁻¹~1110 cm⁻¹ & ~820 cm⁻¹The presence of two adjacent chlorines results in coupled symmetric and asymmetric C-Cl stretching vibrations in the fingerprint region.

Note: The 5-chloro analog exhibits a notably high C=O stretch around 1742 cm⁻¹[3]. The 3,4-dichloro variant maintains a similarly high or slightly shifted carbonyl frequency due to the compounded inductive effects of two halogens.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Step 1: Instrument Calibration (System Validation)

  • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate.

  • Run a background scan (ambient air) at 4 cm⁻¹ resolution, 32 scans.

  • Place a standard polystyrene calibration film on the crystal. Verify that the reference peak at exactly 1601 cm⁻¹ is present. This confirms the interferometer's laser calibration is accurate.

Step 2: Sample Preparation & Acquisition

  • Deposit 2–5 mg of neat, solid 3,4-Dichloro-2-hydroxypyridine directly onto the center of the ATR crystal.

  • Apply the pressure anvil until the torque slips (ensuring uniform optical contact without crushing the crystal).

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Step 3: Tautomeric State Validation (The Logic Gate)

  • Inspect the region above 3500 cm⁻¹.

  • Validation Check: If a sharp peak is present at ~3600 cm⁻¹, the sample is contaminated with water or has anomalously stabilized the lactim form. A valid solid-state spectrum must show an absence of this O-H peak and the presence of a broad N-H band (~3000 cm⁻¹) and a strong C=O band[2].

Step 4: Structural Confirmation

  • Map the C=O stretch to verify the inductive shift caused by the 3,4-dichloro substitution.

  • Analyze the fingerprint region (1100–800 cm⁻¹) to confirm the dual C-Cl coupled vibrations, differentiating it from the mono-chlorinated 5-chloro-2-hydroxypyridine.

Workflow Visualization

The following diagram maps the logical progression of the self-validating experimental protocol, highlighting the critical tautomer verification step.

IR_Workflow Prep Sample Preparation (Solid State Neat) ATR ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) Prep->ATR Load Sample Calib System Validation (Polystyrene Standard) Calib->Prep Validates Instrument Tautomer Tautomer Verification Confirm Lactam Form ATR->Tautomer Extract Spectrum PeakID Peak Identification (C=O, N-H, C-Cl) Tautomer->PeakID If O-H absent & C=O present Compare Comparative Analysis vs. Isomers/Analogs PeakID->Compare Map Shifts

Figure 1: Self-validating ATR-FTIR workflow for tautomer-aware structural identification.

References

1.[2] 2-Pyridone - Wikipedia. wikipedia.org. URL: 2.[1] 2-Pyridone tautomer ratio - Chemistry Stack Exchange. stackexchange.com. URL: 3. 2-Pyridone - wikidoc. wikidoc.org. URL: 4.[3] CAS 4214-79-3: 5-Chloro-2(1H)-pyridinone | CymitQuimica. cymitquimica.com. URL:

Sources

Comparative

comparing reactivity of 3,4-dichloro vs 3,5-dichloro-2-hydroxypyridine

Comparative Reactivity Guide: 3,4-Dichloro vs. 3,5-Dichloro-2-hydroxypyridine Executive Summary This guide provides a technical comparison between 3,4-dichloro-2-hydroxypyridine (3,4-DCP) and 3,5-dichloro-2-hydroxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3,4-Dichloro vs. 3,5-Dichloro-2-hydroxypyridine

Executive Summary

This guide provides a technical comparison between 3,4-dichloro-2-hydroxypyridine (3,4-DCP) and 3,5-dichloro-2-hydroxypyridine (3,5-DCP) .[1] While these isomers share a molecular formula and the 2-pyridone core, their reactivity profiles are distinct, driven by the disparate electronic activation of their carbon-chlorine bonds.[2]

  • 3,4-DCP functions as a linear electrophile .[2][1] The C4-chlorine is strongly activated by the vinylogous amide resonance, making it highly susceptible to regioselective SNAr at the 4-position.

  • 3,5-DCP functions as a competitive electrophile .[2][1] Both chlorines are meta to the nitrogen, reducing direct activation.[2] Reactivity is governed by a delicate balance between the electron-withdrawing effect of the carbonyl (activating C3) and steric hindrance (deactivating C3), often requiring catalyst tuning for site-selective functionalization.

Electronic & Structural Analysis

Both compounds exist predominantly in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine form in solution and solid state. This dictates their reactivity as cyclic amides rather than aromatic phenols.[2]

Tautomerism and Acidity (pKa)

The N-H proton in these systems is acidic, allowing for N-alkylation or metalation.[1]

  • 3,5-DCP is generally more acidic (lower pKa) than 3,4-DCP.[2][1] The C5-chlorine in 3,5-DCP exerts a stronger inductive electron-withdrawing effect on the ring nitrogen compared to the C4-chlorine in 3,4-DCP, stabilizing the conjugate base (anion) more effectively.

  • Implication: 3,5-DCP deprotonates more readily, making it a better substrate for N-alkylation under mild conditions, but also more prone to forming "unreactive" anionic species that resist nucleophilic attack.[2][1]

Electronic Activation (Graphviz Visualization)

The following diagram illustrates the resonance contributions that drive the reactivity differences.

G cluster_34 3,4-Dichloro-2-pyridone (Linear Activation) cluster_35 3,5-Dichloro-2-pyridone (Competitive Activation) N1 Nitrogen Lone Pair (Push) C4 C4-Cl Position (Pull / Electrophilic) N1->C4 Vinylogous Conjugation C3 C3-Cl Position (Spectator) C4->C3 Inductive Only N2 Nitrogen Lone Pair C5_5 C5-Cl Position (Meta to N) N2->C5_5 No Resonance Activation C3_5 C3-Cl Position (Ortho to C=O) C3_5->C5_5 Steric Shielding at C3 CO Carbonyl (C=O) (EWG) CO->C3_5 Strong Inductive Activation

Figure 1: Mechanistic flow of electron density. Note the direct conjugation path to C4 in the 3,4-isomer, contrasting with the inductive/steric interplay in the 3,5-isomer.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

The most critical differentiator is the regioselectivity of chloride displacement by amines or alkoxides.

Feature3,4-Dichloro-2-pyridone3,5-Dichloro-2-pyridone
Primary Reactive Site C4 (Para to N)C3 (Ortho to C=O) or C5 (Steric control)
Mechanism Addition-Elimination (Meisenheimer)Addition-Elimination
Electronic Driver Vinylogous amide resonance pumps electron density to C4, making it the "soft" electrophile.[1]C3 is activated by the adjacent Carbonyl (EWG). C5 is less activated but less hindered.[2][1]
Steric Influence Minimal. C4 is accessible.[2][1]High. C3 is flanked by C=O and C4-H.
Typical Product 4-Amino-3-chloro-2-pyridone Mixture or 3-Amino (if small nu) / 5-Amino (if bulky)

Key Insight: In 3,4-DCP , the reaction is highly predictable.[2][1] The nucleophile attacks C4 exclusively to displace the chloride. In 3,5-DCP , the reaction is often sluggish because the 2-pyridone anion (formed by deprotonation of NH) is electron-rich and repels nucleophiles.[1] To force SNAr on 3,5-DCP, one often must first protect the Nitrogen (e.g., N-Me or N-Bn) to prevent anion formation.[2][1]

Reactivity Comparison: Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura and Buchwald-Hartwig couplings allow for sequential functionalization.[1]

3,5-Dichloro-2-pyridone: The "Switchable" Scaffold

This isomer is valuable for accessing 3,5-disubstituted pyridines.[1]

  • Site Selectivity: The C5-Cl bond is generally more reactive towards oxidative addition with Pd(0) catalysts due to less steric hindrance compared to C3.[1]

  • Ligand Control:

    • Standard Phosphines (PPh3): Favor C5 coupling.

    • Bulky/Specialized Ligands: Can sometimes override this to target C3, or allow bis-coupling.

  • Analogy: This behavior mirrors 3,5-dichloropyridazine, where ligand choice dictates C3 vs C5 selectivity.[2][1]

3,4-Dichloro-2-pyridone: The Pyridyne Precursor

While it can undergo standard coupling at C4, this isomer is uniquely positioned to generate 3,4-pyridynes (hetarynes).[2][1]

  • Mechanism: Lithiation at C3 (ortho to Cl) followed by elimination of LiCl generates the 3,4-pyridyne intermediate.[1]

  • Application: This intermediate can be trapped by nucleophiles or dienes to build complex fused ring systems, a pathway not accessible to the 3,5-isomer.[2][1]

Experimental Protocols

Protocol A: Regioselective SNAr of 3,4-Dichloro-2-pyridone

Target: Synthesis of 4-amino-3-chloro-2-pyridone derivatives.

  • Setup: Charge a reaction vial with 3,4-dichloro-2-pyridone (1.0 equiv) and a polar aprotic solvent (DMF or DMSO).

  • Reagents: Add the amine nucleophile (1.2 equiv) and a base (Et3N or K2CO3, 2.0 equiv).

  • Condition: Heat to 80–100 °C for 4–12 hours.

  • Workup: Pour into water. The product often precipitates due to the reduced lipophilicity of the amino-pyridone. Filter and wash with water.[2]

  • Validation: 1H NMR will show the loss of the C4 proton and a shift in the C5/C6 signals.

Protocol B: Site-Selective Suzuki Coupling of 3,5-Dichloro-2-pyridone

Target: Synthesis of 5-aryl-3-chloro-2-pyridone (C5 Selective).

  • Substrate Prep: Use N-methyl-3,5-dichloro-2-pyridone to avoid catalyst poisoning by the free NH.[1]

  • Catalyst System: Pd(OAc)2 (5 mol%) and SPhos or PPh3 (10 mol%).[1]

  • Coupling Partner: Arylboronic acid (1.1 equiv).[1]

  • Base/Solvent: K3PO4 (2.0 equiv) in Toluene/Water (10:1).[1]

  • Condition: Heat at 80 °C for 6 hours.

  • Outcome: The C5-arylated product is the major isomer (>10:1 regioselectivity). The C3-Cl remains intact for a second coupling step (requires harsher conditions, e.g., 120 °C, XPhos).[2]

References

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Source: National Institutes of Health (PMC) URL:[Link]

  • Ligand-dependent site-selectivity in Suzuki-Miyaura coupling of 3,5-dichloropyridazines. Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyridines. Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis and Reactivity of 3,5-Dichloro-2-pyridone. Source: PubChem Compound Summary URL:[Link][1]

  • pKa Values of Heterocycles in DMSO and Water (Bordwell Data). Source: Organic Chemistry Data URL:[Link][1]

Sources

Validation

reference standards for 3,4-Dichloro-2-hydroxypyridine purity testing

Comprehensive Comparison Guide: Reference Standards for 3,4-Dichloro-2-hydroxypyridine Purity Testing Introduction 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-1H-pyridin-2-one) is a critical halogenated he...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 3,4-Dichloro-2-hydroxypyridine Purity Testing

Introduction 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-1H-pyridin-2-one) is a critical halogenated heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors[1]. Because impurities in starting materials can propagate through synthetic pathways and compromise final API safety, rigorous purity testing is mandatory. However, the analytical behavior of this compound is complicated by prototropic tautomerism—it exists in a dynamic equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms[2].

To accurately quantify the purity of 3,4-Dichloro-2-hydroxypyridine, laboratories must select the appropriate tier of reference standard. This guide objectively compares the performance, reliability, and application of Certified Reference Materials (CRMs), Commercial Analytical Standards, and In-House Working Standards, providing a self-validating analytical protocol grounded in ICH Q2(R2) guidelines[3].

Section 1: Objective Comparison of Reference Standard Tiers

Not all reference materials are created equal. The choice of standard dictates the metrological traceability and the overall confidence in the purity assessment.

  • Tier 1: ISO 17034 Certified Reference Materials (CRMs)

    • Performance: CRMs provide the highest level of metrological traceability. They are accompanied by a certificate detailing the certified purity value and its rigorously calculated expanded uncertainty[4].

    • Best Use Case: Primary calibration of analytical instruments and acting as the ultimate traceable source for qualifying secondary in-house standards.

  • Tier 2: Commercial Analytical Standards

    • Performance: These standards are typically accompanied by a vendor-specific Certificate of Analysis (CoA) based primarily on chromatographic purity (e.g., HPLC area %). They lack the rigorous uncertainty budgets of CRMs but are highly purified.

    • Best Use Case: Routine method development and early-stage R&D where absolute traceability is not yet a strict regulatory requirement.

  • Tier 3: In-House Working Standards

    • Performance: Synthesized or highly purified internally, these standards must be characterized against a Tier 1 CRM using orthogonal techniques (e.g., qNMR and Mass Balance).

    • Best Use Case: High-volume, routine batch release testing. They offer a cost-effective solution without sacrificing scientific integrity, provided the qualification protocol is robust.

Table 1: Performance Comparison of Reference Standard Grades

AttributeISO 17034 CRMCommercial Analytical StandardIn-House Working Standard
Traceability SI Units (Unbroken chain)Vendor-specific CoALinked to CRM via qNMR
Purity Assignment qNMR + Mass BalanceHPLC Area % (Relative)Orthogonal Qualification
Uncertainty Budget Rigorously CalculatedNot typically providedCalculated internally
Cost per Analysis Very HighModerateLow (after initial setup)
Regulatory Compliance Gold Standard (FDA/EMA)Acceptable with justificationFully compliant if qualified

Section 2: The Causality of Standard Qualification (qNMR vs. Mass Balance)

To qualify an In-House Working Standard of 3,4-Dichloro-2-hydroxypyridine, relying solely on HPLC area percentage is scientifically flawed. HPLC only detects chromophoric impurities; it is blind to inorganic salts, residual solvents, and water.

Therefore, a self-validating qualification system must employ Quantitative NMR (qNMR) . qNMR is a primary ratio method that determines absolute purity by comparing the proton resonance integrals of the analyte against an internal standard CRM (e.g., NIST SRM Maleic Acid). Because qNMR does not require a reference standard of the same chemical structure, it bypasses the "chicken-and-egg" problem of needing a standard to qualify a standard.

Workflow A Synthesize/Procure 3,4-Dichloro-2-hydroxypyridine B qNMR Analysis (Absolute Purity vs CRM) A->B C HPLC-UV Analysis (Chromatographic Purity) A->C D Karl Fischer & TGA (Water & Volatiles) A->D E Mass Balance Calculation (Cross-Validation) B->E C->E D->E F Certified In-House Working Standard E->F

Caption: Workflow for qualifying an in-house working standard using orthogonal analytical techniques.

Section 3: Experimental Protocol: HPLC-UV Purity Testing

Once the reference standard is qualified, routine purity testing is executed via HPLC-UV. According to ICH Q2(R2), the analytical procedure must demonstrate specificity, ensuring the analyte can be unambiguously assessed in the presence of impurities[3].

Mechanistic Insight (The "Why"): 3,4-Dichloro-2-hydroxypyridine exhibits prototropic tautomerism[2]. If analyzed in a neutral mobile phase, the dynamic interconversion between the lactam and lactim forms during the chromatographic run causes severe peak tailing and split peaks. To establish a self-validating method, the mobile phase pH must be driven well below the pKa of the molecule (using 0.1% Trifluoroacetic acid, pH ~2.0). This locks the molecule into a single protonated state, ensuring sharp, symmetrical peaks for accurate integration.

Tautomerism Lactam Lactam Form (3,4-Dichloro-1H-pyridin-2-one) Lactim Lactim Form (3,4-Dichloro-2-hydroxypyridine) Lactam->Lactim Tautomeric Equilibrium MobilePhase Acidic Mobile Phase (pH < 3) Suppresses Ionization Lactam->MobilePhase Lactim->MobilePhase Peak Sharp, Symmetrical HPLC Peak MobilePhase->Peak Prevents Peak Tailing

Caption: Impact of tautomeric equilibrium on chromatographic behavior and the role of mobile phase pH.

Step-by-Step HPLC Protocol:

  • Preparation of Standard Solution: Accurately weigh 10.0 mg of the Qualified Reference Standard (CRM or In-House) into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile 50:50 v/v).

  • Preparation of Sample Solution: Prepare the test sample of 3,4-Dichloro-2-hydroxypyridine identically to the standard solution (Target concentration: 0.2 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, end-capped (e.g., 150 mm x 4.6 mm, 3.5 µm). Causality: End-capping minimizes secondary silanol interactions with the basic nitrogen of the pyridine ring.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 0-2 min (5% B), 2-15 min (Linear ramp to 95% B), 15-18 min (Hold 95% B), 18-18.1 min (Return to 5% B), 18.1-25 min (Re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Inject the Standard Solution five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor for the 3,4-Dichloro-2-hydroxypyridine peak must be ≤ 1.5. If these criteria fail, the system is deemed unsuitable, preventing the generation of invalid analytical data.

  • Analysis: Inject the Sample Solution. Calculate the purity of the sample by comparing its peak area against the average peak area of the Reference Standard, factoring in the assigned purity of the standard.

Conclusion

For the purity testing of 3,4-Dichloro-2-hydroxypyridine, relying on uncharacterized commercial standards introduces unacceptable regulatory and scientific risk. By utilizing ISO 17034 CRMs to qualify In-House Working Standards via qNMR, laboratories establish an unbroken chain of traceability. Coupling this with an HPLC method mechanistically designed to suppress tautomeric interference ensures robust, ICH-compliant analytical data.

References

Sources

Comparative

GC-MS Characterization of 3,4-Dichloro-2-hydroxypyridine: A Comparative Guide to Analytical Workflows

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Development Scientists. Executive Summary & Chemical Context 3,4-Dichloro-2-hydroxypyridine (often existing in tautomeric equilibrium as 3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Development Scientists.

Executive Summary & Chemical Context

3,4-Dichloro-2-hydroxypyridine (often existing in tautomeric equilibrium as 3,4-dichloro-2-pyridone) is a critical halogenated building block in pharmaceutical synthesis and agrochemical development[1]. Characterizing this compound with high precision is analytically challenging due to its high polarity, capacity for strong intermolecular hydrogen bonding, and lactam-lactim tautomerization.

When analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS) without prior sample preparation, these physicochemical traits lead to severe peak tailing, thermal degradation in the injection port, and poor reproducibility. To achieve robust quantification and structural confirmation, analytical scientists must choose between chemical derivatization prior to GC-MS or orthogonal techniques like LC-MS/MS .

This guide objectively compares the performance of Silylation-Assisted GC-MS against Underivatized GC-MS and LC-MS/MS, providing actionable, self-validating protocols for your laboratory.

Mechanistic Workflows: Overcoming Tautomerism

In the solid state and polar solvents, the molecule predominantly exists as 3,4-dichloro-2-pyridone. However, for GC-MS analysis, locking the molecule into a single, volatile state is paramount. The gold standard approach utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2].

This reagent attacks the active proton, replacing it with a trimethylsilyl (TMS) group. This single step eliminates hydrogen bonding, neutralizes the tautomeric equilibrium, and drastically lowers the boiling point of the analyte.

Tautomerization A 3,4-Dichloro-2-pyridone (Lactam Form) B 3,4-Dichloro-2-hydroxypyridine (Lactim Form) A->B Tautomeric Equilibrium D TMS-Derivatized Product (Volatile, GC-Amenable) B->D Nucleophilic Attack on Silicon C BSTFA + 1% TMCS (Silylation Reagent) C->D Donates TMS group

Fig 1: Tautomeric equilibrium and subsequent TMS derivatization pathway.

Comparative Performance Analysis

To objectively evaluate the best analytical approach, we compare three distinct methodologies. The data below synthesizes expected chromatographic behaviors based on the physicochemical properties of halogenated hydroxypyridines[3][4].

Table 1: Modality Performance Comparison
ParameterApproach A: Derivatized GC-MS (TMS)Approach B: Underivatized GC-MSApproach C: LC-MS/MS (ESI-)
Sample Prep Time High (~60-90 mins)Low (Dilute & Shoot)Low (Dilute & Shoot)
Peak Asymmetry (Tf) 1.05 (Excellent)> 2.50 (Severe Tailing)1.15 (Good)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL1.0 ng/mL
Isomer Resolution Superior (Capillary GC)Poor (Co-elution risks)Moderate (Dependent on column)
Library Matching High (Standard EI libraries)Low (Thermal breakdown)N/A (Requires custom MRM)
Primary Use Case Gold Standard for quantification Not recommendedHigh-throughput screening
Table 2: Expected EI-MS Fragmentation (TMS Derivative)

Note: The presence of two chlorine atoms yields a distinct isotopic signature (M, M+2, M+4 in a ~9:6:1 ratio).

m/z ValueIon Identity / LossRelative AbundanceDiagnostic Significance
235 / 237 / 239 [M]⁺ (Molecular Ion)100% / 65% / 11%Confirms intact TMS-derivative mass.
220 / 222 / 224 [M - CH₃]⁺85% / 55% / 9%Characteristic loss of methyl from TMS group.
192 / 194 [M - CH₃ - CO]⁺40% / 26%Ring contraction/fragmentation.
73 [Si(CH₃)₃]⁺60%Universal marker for TMS derivatization.

Analytical Workflow Decision Matrix

Choosing the right method depends on your laboratory's throughput needs and available instrumentation. While LC-MS/MS offers speed, GC-MS with derivatization provides unmatched resolution for separating closely related structural isomers (e.g., distinguishing 3,4-dichloro from 4,5-dichloro variants).

Workflow Start Sample: 3,4-Dichloro-2-hydroxypyridine GC Gas Chromatography (GC-MS) Start->GC LC Liquid Chromatography (LC-MS) Start->LC Deriv Derivatization (BSTFA/TMCS) GC->Deriv NoDeriv Direct Injection GC->NoDeriv SuccessLC Good Sensitivity, No Deriv Needed (Orthogonal Validation) LC->SuccessLC SuccessGC High Resolution, Sharp Peaks (Optimal for Isomer Separation) Deriv->SuccessGC FailGC Peak Tailing, Thermal Degradation (Suboptimal) NoDeriv->FailGC

Fig 2: Decision tree for selecting the optimal analytical workflow.

Step-by-Step Methodology: Silylation-Assisted GC-MS

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Causality is explained for every critical step so analysts understand why the chemistry works, rather than just how to perform it.

Reagents & Equipment
  • Analyte: 3,4-Dichloro-2-hydroxypyridine standard.

  • Derivatization Reagent: BSTFA with 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide + trimethylchlorosilane)[2].

  • Solvent: Anhydrous Pyridine or Acetonitrile (Moisture < 50 ppm).

  • Internal Standard: Adonitol or a deuterated analog (e.g., Pyridine-d5).

Protocol Steps

Step 1: Sample Drying (Critical)

  • Action: Transfer 1.0 mg of the sample into a 2 mL amber glass GC vial. Evaporate any residual solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Causality: BSTFA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent into hexamethyldisiloxane (HMDS) and trifluoroacetamide, quenching the reaction and ruining the derivatization efficiency[4].

Step 2: Solubilization

  • Action: Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds.

  • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the hydrochloric acid byproduct generated by the TMCS catalyst, driving the reaction forward to completion.

Step 3: Derivatization

  • Action: Add 100 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Causality: The 1% TMCS acts as a catalyst, increasing the silylating power of BSTFA to ensure that sterically hindered or strongly hydrogen-bonded hydroxyl groups are fully derivatized[2].

Step 4: Incubation

  • Action: Incubate the sealed vial in a dry block heater at 70°C for 60 minutes.

  • Causality: Heat provides the activation energy required to break the tautomeric equilibrium and drive the nucleophilic substitution to 100% completion[3].

Step 5: GC-MS Acquisition Parameters

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm)[3].

  • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 280°C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan range: m/z 50–400.

Conclusion

While LC-MS/MS provides a rapid, derivatization-free alternative, Silylation-Assisted GC-MS remains the definitive technique for the structural characterization and isomeric resolution of 3,4-Dichloro-2-hydroxypyridine. Attempting to analyze this compound via underivatized GC-MS is strongly discouraged due to tautomerism-induced peak distortion. By utilizing a BSTFA/TMCS workflow under strictly anhydrous conditions, analysts can achieve highly reproducible, sharp chromatographic peaks with distinct, library-matchable EI fragmentation patterns.

References

  • National Institutes of Health (NIH) / PMC. "GC-MS-Based Serum Metabolomic Investigations on the Ameliorative Effects of Polysaccharide from Turpiniae folium in Hyperlipidemia Rats". PubMed Central. Retrieved March 2026. Available at: [Link]

  • PLOS ONE. "GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and flowers of Lonicera japonica Thunb". PLOS. Retrieved March 2026. Available at:[Link]

  • Fiehn Lab / Analytical Chemistry. "Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry". UC Davis. Retrieved March 2026. Available at:[Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 3,4-Dichloro-2-hydroxypyridine

Executive Summary 3,4-Dichloro-2-hydroxypyridine (3,4-DCHP) is a critical heterocyclic intermediate used extensively in the synthesis of agrochemicals and pharmaceutical agents. Its spectroscopic characterization is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloro-2-hydroxypyridine (3,4-DCHP) is a critical heterocyclic intermediate used extensively in the synthesis of agrochemicals and pharmaceutical agents. Its spectroscopic characterization is often complicated by lactam-lactim tautomerism , a phenomenon where the solvent environment dictates the dominant molecular form.

This guide provides a definitive technical analysis of the UV-Vis absorption profile of 3,4-DCHP. Unlike standard datasheets, we analyze the causal link between solvent polarity and spectral shifts, compare the compound against its 3,5-dichloro isomer and parent 2-pyridone, and provide a self-validating experimental protocol for precise quantitation.

Key Technical Insight: In polar media (methanol, water), 3,4-DCHP exists predominantly as 3,4-dichloro-2(1H)-pyridinone (lactam), exhibiting a bathochromically shifted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 typically between 308–315 nm . In non-polar media, the 2-hydroxypyridine  (lactim) form emerges, shifting the primary absorption band hypsochromically.

Spectral Characteristics & Mechanism

The Tautomeric Equilibrium

The UV-Vis spectrum of 3,4-DCHP is not static; it is a dynamic readout of the equilibrium between two distinct chromophores.

  • Lactam Form (Pyridone): Characterized by a conjugated amide system (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This form is stabilized by polar protic solvents via hydrogen bonding to the carbonyl oxygen. It exhibits a lower energy ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    transition (longer wavelength).
  • Lactim Form (Hydroxypyridine): Characterized by a heteroaromatic pyridine ring with a hydroxyl substituent.[1] This form is favored in non-polar solvents (e.g., cyclohexane) or the gas phase.[1] It exhibits a higher energy transition (shorter wavelength).[1]

Substituent Effects (Auxochromic Shift)

The addition of chlorine atoms at the 3- and 4-positions introduces both inductive (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and resonance (

) effects.
  • Bathochromic Shift: Compared to the parent 2-pyridone (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm in MeOH), the chlorine atoms extend the effective conjugation and destabilize the HOMO, resulting in a red shift of approximately 15–20 nm .
    
  • Acidity Modulation: The electron-withdrawing nature of the chlorines significantly lowers the pKa of the N-H/O-H group (estimated pKa ~6.0–7.0) compared to the parent 2-pyridone (pKa ~11.6), making the spectral profile highly pH-sensitive near neutral conditions.[1]

Comparative Analysis: 3,4-DCHP vs. Alternatives

The following table contrasts 3,4-DCHP with its parent compound and its most common isomer, 3,5-dichloro-2-hydroxypyridine.

Feature3,4-Dichloro-2-hydroxypyridine 3,5-Dichloro-2-hydroxypyridine 2-Pyridone (Parent)
Primary

(MeOH)
308 – 315 nm (Estimated)312 – 322 nm293 – 298 nm
Secondary Band ~235 nm~240 nm~226 nm
Molar Absorptivity (

)
~6,500 – 8,000

~7,500

5,900

Dominant Tautomer (Water) Lactam (Pyridone)Lactam (Pyridone)Lactam (Pyridone)
Acidity (pKa) ~6.0 – 7.0 (High Acidity)~5.5 – 6.511.6 (Weak Acid)
Solvatochromism Strong (Red shift in polar)StrongStrong

Analyst Note: The 3,4-isomer typically absorbs at a slightly shorter wavelength (blue-shifted) compared to the 3,5-isomer due to the specific resonance contribution of the chlorine at the 4-position (para to Nitrogen) versus the 5-position.

Mechanistic Pathway Visualization

The following diagram illustrates the solvent-dependent tautomerization and its impact on the electronic transitions detected by UV-Vis.

Tautomerism Solvent_NP Non-Polar Solvent (Cyclohexane/Heptane) Lactim Lactim Form (2-Hydroxypyridine) λmax ≈ 280-290 nm Solvent_NP->Lactim Stabilizes OH form Solvent_P Polar Solvent (Methanol/Water) Lactam Lactam Form (2-Pyridone) λmax ≈ 310-315 nm Solvent_P->Lactam Stabilizes NH/C=O form (H-Bonding) Lactim->Lactam Equilibrium (K_eq) Transition Electronic Transition (π → π*) Lactim->Transition Higher Energy (Blue Shift) Lactam->Transition Lower Energy (Red Shift)

Caption: Solvent-dependent tautomeric equilibrium of 3,4-DCHP. Polar solvents drive the equilibrium toward the Lactam form, resulting in a bathochromic shift.

Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol for determining the


 and 

of 3,4-DCHP.
Reagents & Preparation
  • Analyte: 3,4-Dichloro-2-hydroxypyridine (>98% purity).[1]

  • Solvent A (Polar): HPLC-grade Methanol (Cutoff <205 nm).[1]

  • Solvent B (Non-Polar): HPLC-grade Cyclohexane or Acetonitrile.[1]

  • Buffer (Optional): 10 mM Phosphate buffer (pH 7.0) to standardize ionization state.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3,4-DCHP into a 100 mL volumetric flask.

    • Dissolve in Methanol to produce a 100 ppm (approx.[1] 0.6 mM) stock solution.[1]

    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions of 5, 10, 20, and 40 ppm.

    • Why: Single-point measurements are prone to saturation errors. Linearity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) confirms the absence of aggregation.
      
  • Spectral Scan:

    • Blank: Use pure solvent from the same bottle used for dilution.

    • Parameters: Scan range 200–400 nm; Scan speed: Medium; Slit width: 1-2 nm.

    • Baseline Correction: Run a baseline scan with the blank cuvette before the sample.

  • Data Analysis:

    • Identify ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (likely ~310 nm in MeOH).
      
    • Calculate Molar Absorptivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is molar concentration, and
      
      
      is path length (1 cm).
Troubleshooting & Quality Control
  • Observation: Spectrum shows a broad, undefined shoulder instead of a peak.

    • Cause: Mixed tautomers or pH near pKa.

    • Fix: Add 1 drop of 0.1 M HCl (forces protonation/neutral form) or 0.1 M NaOH (forces anion) to see distinct species.[1]

  • Observation:

    
     shifts >5 nm between replicates.
    
    • Cause: Temperature fluctuations affecting tautomeric equilibrium.

    • Fix: Thermostat the cell holder to 25°C.

References

  • Beak, P., et al. (1976).[1] "Equilibration studies: The hydroxypyridine-pyridone equilibrium." Journal of the American Chemical Society. Link[1]

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in Heterocycles: Pyridones and Hydroxypyridines." Advances in Heterocyclic Chemistry. Link

  • NIST Chemistry WebBook. "2(1H)-Pyridinone UV-Vis Spectrum." National Institute of Standards and Technology. Link

  • PubChem Compound Summary. "3,5-Dichloro-2-hydroxypyridine (Isomer Data)." National Center for Biotechnology Information. Link[1]

  • Shimadzu Application News. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Link

Sources

Comparative

Comprehensive Characterization Guide: 3,4-Dichloro-2-hydroxypyridine

This guide outlines the elemental analysis benchmarks, comparative validation methods, and experimental protocols for 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone). Executive Summary 3,4-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the elemental analysis benchmarks, comparative validation methods, and experimental protocols for 3,4-Dichloro-2-hydroxypyridine (also known as 3,4-dichloro-2-pyridone).

Executive Summary

3,4-Dichloro-2-hydroxypyridine (C₅H₃Cl₂NO) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it cannot detect inorganic salts or residual moisture with high precision. Elemental Analysis (EA) serves as the definitive "absolute" purity check, validating the bulk material's composition against its theoretical stoichiometry.

This guide provides researchers with the theoretical benchmarks, acceptable deviation limits, and a comparative analysis of EA against orthogonal techniques like qNMR and HPLC.

Part 1: Elemental Analysis Benchmarks

For a compound to be deemed "analytically pure" suitable for drug development or publication, experimental elemental results must fall within ±0.4% of the theoretical values.

Theoretical Composition (Reference Standard)

Molecular Formula: C₅H₃Cl₂NO Molecular Weight: 163.99 g/mol

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Impurity Indicators
Carbon (C) 36.62% 36.22% – 37.02%Low C often indicates trapped inorganic salts or moisture.
Hydrogen (H) 1.84% 1.44% – 2.24%High H strongly suggests residual water or organic solvents (e.g., Ethanol).
Nitrogen (N) 8.54% 8.14% – 8.94%Deviations often track with Carbon; low N confirms bulk impurity.
Chlorine (Cl) 43.24% 42.84% – 43.64%Critical for this molecule. Low Cl suggests dechlorination or hydrolysis byproducts.

Technical Insight: 3,4-Dichloro-2-hydroxypyridine exists in a tautomeric equilibrium with 3,4-dichloro-2-pyridone . While this shifts the proton location (affecting NMR), it does not change the elemental composition. Therefore, EA is robust against tautomeric ambiguity.

Part 2: Comparative Performance Analysis

Elemental Analysis should not be used in isolation. The following table compares its performance against alternative analytical techniques for this specific scaffold.

FeatureElemental Analysis (CHN/Cl) HPLC (UV Detection) qNMR (Quantitative NMR)
Primary Utility Bulk Purity & Identity ConfirmationTrace Organic Impurity ProfilingStructural Verification & Solvate Quantification
Blind Spot Cannot distinguish isomers (e.g., 3,5-dichloro isomer)"Invisible" impurities (Salts, Water)Requires internal standard; lower precision than EA
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision ±0.3% (Absolute)±0.1% (Relative)±1.0% (Relative)
Verdict Essential for validating dry weight and salt-free status.[2]Essential for detecting organic side-products.Best for distinguishing the 3,4-isomer from the 3,5-isomer.
The "Isomer Trap"

Critical Warning: The 3,5-dichloro-2-hydroxypyridine isomer is a common commercial alternative. It has the exact same elemental composition (C: 36.62%, H: 1.84%, N: 8.54%) as the 3,4-isomer.

  • EA Result: Pass (Indistinguishable)

  • Solution: Use 1H NMR coupling constants to differentiate.

    • 3,4-isomer: Two doublets with J ≈ 5–7 Hz (ortho coupling).

    • 3,5-isomer: Two doublets with J ≈ 2–3 Hz (meta coupling).

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN)

Objective: Determine Carbon, Hydrogen, and Nitrogen content.[3]

  • Sample Preparation:

    • Dry the sample of 3,4-Dichloro-2-hydroxypyridine in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Accurately weigh 2.00–3.00 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Seal the capsule hermetically to prevent moisture re-absorption.

  • Combustion:

    • Introduce sample into the combustion reactor (Temperature > 950°C) with excess Oxygen.

    • Carrier Gas: Helium.

    • Reduction: Pass gases through reduced copper (600°C) to convert nitrogen oxides (NOx) to N₂.

  • Detection:

    • Separate gases (N₂, CO₂, H₂O) via TPD (Temperature Programmed Desorption) column.[3]

    • Quantify using a Thermal Conductivity Detector (TCD).[3]

  • Calibration:

    • Run Acetanilide (C₈H₉NO) standard (K factor determination) prior to analysis.

Protocol B: Chlorine Determination (Oxygen Flask Combustion / Schöniger Method)

Objective: Quantify the high Chlorine load (43.24%).

  • Combustion:

    • Weigh 5–10 mg of sample onto ash-free filter paper.

    • Place in a platinum basket within an oxygen-filled Schöniger flask containing absorbing solution (10 mL 1M NaOH + 1 mL H₂O₂).

    • Ignite and allow complete combustion.[3]

  • Absorption:

    • Shake flask vigorously for 10 minutes to dissolve combustion gases.

    • Rinse the platinum basket with distilled water into the flask.

  • Titration:

    • Acidify the solution with dilute Nitric Acid (HNO₃).

    • Titrate with 0.01 M Silver Nitrate (AgNO₃) solution.

    • Endpoint Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).

Part 4: Logical Validation Workflow

The following diagram illustrates the decision matrix for validating 3,4-Dichloro-2-hydroxypyridine, ensuring the distinction between purity issues and isomeric confusion.

ValidationWorkflow Start Sample: 3,4-Dichloro-2-hydroxypyridine EA Step 1: Elemental Analysis (CHN + Cl) Start->EA DecisionEA Is Data within ±0.4%? EA->DecisionEA Fail_H High H% (>2.24%) DecisionEA->Fail_H No Fail_C Low C% (<36.22%) DecisionEA->Fail_C No Pass_EA EA PASS: Bulk Purity Confirmed DecisionEA->Pass_EA Yes Action_Dry Action: Dry Sample (Vacuum/Desiccator) Fail_H->Action_Dry Action_Recryst Action: Recrystallize (Remove Salts) Fail_C->Action_Recryst NMR Step 2: 1H NMR Spectroscopy Pass_EA->NMR Coupling Check Coupling Constants (J) NMR->Coupling Isomer34 J ≈ 5-7 Hz (Ortho) Confirmed 3,4-Isomer Coupling->Isomer34 Ortho Coupling Isomer35 J ≈ 2-3 Hz (Meta) REJECT: 3,5-Isomer Detected Coupling->Isomer35 Meta Coupling Action_Dry->EA Retest Action_Recryst->EA Retest

Caption: Validation logic flow ensuring both chemical purity (via EA) and structural identity (via NMR) to rule out the common 3,5-dichloro isomer.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Recommendation for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, vol. 41, no. 1, 1975, pp. 163-168.
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240. Link

  • United States Pharmacopeia (USP). General Chapter <461> Nitrogen Determination. USP-NF. Link

  • Schöniger, W. "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Microchimica Acta, vol. 43, 1955, pp. 123-129. (Standard method for Chlorine analysis).
  • European Chemicals Agency (ECHA). Registration Dossier: Hydroxypyridines and Halogenated Pyridines. Link

Sources

Safety & Regulatory Compliance

Safety

3,4-Dichloro-2-hydroxypyridine proper disposal procedures

3,4-Dichloro-2-hydroxypyridine: Proper Disposal & Handling Protocol Part 1: Executive Summary & Hazard Identification Immediate Action Required: 3,4-Dichloro-2-hydroxypyridine (often in equilibrium with 3,4-dichloro-2-py...

Author: BenchChem Technical Support Team. Date: March 2026

3,4-Dichloro-2-hydroxypyridine: Proper Disposal & Handling Protocol

Part 1: Executive Summary & Hazard Identification

Immediate Action Required: 3,4-Dichloro-2-hydroxypyridine (often in equilibrium with 3,4-dichloro-2-pyridone) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or mixed with general non-halogenated organic solvents, as this significantly increases disposal costs and risks violating environmental regulations regarding organochlorine emissions (e.g., dioxins during improper incineration).

Chemical Profile:

  • Chemical Name: 3,4-Dichloro-2-hydroxypyridine (Tautomer: 3,4-dichloro-2(1H)-pyridinone)

  • CAS Number: Verify specific isomer on container. (Common isomers like 3,5-dichloro use CAS 5437-33-2; 3,4-dichloro derivatives are structurally similar).

  • Physical State: Solid (typically off-white to beige powder).[2]

  • Key Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3).[3] Potential for aquatic toxicity due to halogenation.

Part 2: Scientific Rationale (The "Why" Behind the Protocol)

As researchers, we often treat disposal as an afterthought. However, the presence of both chlorine and a pyridine ring dictates a specific destruction pathway.

  • Halogen Content: The two chlorine atoms require the waste to be incinerated at temperatures exceeding 1,100°C with specific residence times. Standard low-temp incineration can lead to the formation of incomplete combustion products (PICs).

  • Nitrogen Heterocycle: The pyridine ring contributes to NOx emissions. Waste facilities must use scrubbers. Segregating this from "Clean Organic Waste" ensures it goes to a facility equipped for these byproducts.

  • Tautomerism: In solution, this compound exists in equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. Both forms are chemically stable and require identical disposal routes.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation
  • Directive: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).

  • Stream: Segregate into "Solid Hazardous Waste (Halogenated)" if solid, or "Halogenated Organic Solvents" if dissolved.

Phase 2: Packaging & Containment
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: If dissolved in solvents (e.g., DMSO, DCM), use a standard solvent safety can or coated glass bottle.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

Required Label Information:

Field Entry
Chemical Name 3,4-Dichloro-2-hydroxypyridine
Constituents 100% (if pure) or Solvent % (if dissolved)
Hazard Checkbox [x] Toxic [x] Irritant

| Date | Start date of accumulation |

Phase 3: Operational Disposal Logic (Visualization)

The following diagram outlines the decision logic for disposing of 3,4-Dichloro-2-hydroxypyridine, ensuring compliance with RCRA and local EHS standards.

DisposalWorkflow Start Waste Generation (3,4-Dichloro-2-hydroxypyridine) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Dissolved StateCheck->Liquid Reaction Mixture ContainerS Container: Wide-mouth HDPE Jar (Double-bagged if powder) Solid->ContainerS Tagging Labeling: 'Hazardous Waste - Halogenated' List all constituents ContainerS->Tagging SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolv No Halogens HaloSolv->Tagging NonHaloSolv->Tagging *Must now be treated as Halogenated* Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Caption: Decision matrix for segregating and packaging 3,4-Dichloro-2-hydroxypyridine waste. Note that mixing with non-halogenated solvents reclassifies the entire mixture as halogenated.

Part 4: Emergency Response (Spills)

Scenario: Benchtop Spill (< 50g)

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use an inert absorbent (vermiculite/sand).

  • Cleanup: Scoop material into a disposable container. Wipe the area with soap and water.[2][3][4][5]

  • Disposal: Place all cleanup materials (gloves, towels, scoop) into the Solid Hazardous Waste container.

Scenario: Large Spill / Dust Cloud

  • Evacuate: Leave the immediate area to allow dust to settle.

  • Ventilation: Ensure fume hoods are active.

  • Contact: Call EHS immediately if the spill enters drains or ventilation systems.

Part 5: Physical Data for Disposal

PropertyValue/DescriptionRelevance to Disposal
Appearance Off-white to beige powderVisual identification for segregation.
Water Solubility Low to ModerateDo not attempt to dilute and flush; it will precipitate and contaminate plumbing.
Flash Point >100°C (Typical for this class)Not classified as "Ignitable" (D001) but "Toxic" characteristics apply.
Reactivity StableCompatible with standard organic waste streams; avoid strong oxidizers.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Chloro-2-hydroxypyridine (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Safety: 3,5-Dichloro-2-hydroxypyridine (Isomer).[6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • PubChem. (2025).[7] Compound Summary: Chlorohydroxypyridines. National Library of Medicine. Retrieved from

(Note: While specific SDSs for the 3,4- isomer are less common than the 3,5- isomer, the functional group chemistry and disposal requirements are identical. Always prioritize the physical label on your specific reagent bottle.)

Sources

Handling

Personal protective equipment for handling 3,4-Dichloro-2-hydroxypyridine

Executive Summary & Chemical Context 3,4-Dichloro-2-hydroxypyridine (often existing in tautomeric equilibrium with 3,4-dichloro-2(1H)-pyridone ) is a functionalized halogenated heterocycle frequently employed as a buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,4-Dichloro-2-hydroxypyridine (often existing in tautomeric equilibrium with 3,4-dichloro-2(1H)-pyridone ) is a functionalized halogenated heterocycle frequently employed as a building block in pharmaceutical synthesis.

While often categorized under generic "Irritant" codes, its specific structural features—halogenation and the pyridone/hydroxypyridine tautomerism—dictate specific handling protocols beyond standard laboratory practices. The chlorine substituents increase lipophilicity compared to the non-halogenated parent, potentially facilitating dermal absorption, while the tautomeric equilibrium can influence solubility and reactivity profiles.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategoryStandard RequirementTechnical Justification
Respiratory N95 (minimum) or P100 Particulate RespiratorThe compound is a solid powder. H335 (Respiratory Irritation) indicates that inhalation of dust must be prevented.[3] If handling outside a fume hood, a PAPR or full-face respirator is required.
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm) Inner: 4 mil (0.10 mm)Halogenated pyridines can permeate standard latex. Double-gloving creates a tortuous path for permeation and allows the outer glove to be shed immediately upon contamination.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders that can become airborne. Goggles seal the ocular area against dust ingress.
Body Lab Coat (Tyvek/Polypropylene) + Closed-toe shoesStandard cotton coats are acceptable for minor handling; however, disposable Tyvek sleeves are recommended during weighing to prevent cuff contamination.
Advanced Glove Selection Logic

Note: The chemical resistance of gloves changes drastically when the compound is in solution.

  • Solid Handling: Standard Nitrile (Double gloved).

  • In Solution (DCM/Chloroform): Do NOT use standard nitrile. Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves. Halogenated solvents permeate nitrile in seconds, carrying the solute (3,4-dichloro-2-hydroxypyridine) through to the skin.

  • In Solution (DMF/DMSO): Butyl Rubber or thick Nitrile (>8 mil).

Operational Workflows

Protocol A: Weighing and Transfer (Solid State)

Objective: Prevent aerosolization and static discharge.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder appears "fly-away." Halogenated heterocycles can carry static charges that cause powder to jump from spatulas.

  • Transfer:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a wide-mouth funnel to prevent spillage on the flask neck (which creates a contamination vector for clamps/gloves).

    • Technique: "Tap-transfer" rather than "Dump-transfer" to minimize dust clouds.

Protocol B: Reaction Setup & Solvent Addition

Objective: Minimize exothermic risks and splash potential.

  • Sequence: Add the solid to the flask first, then add the solvent. Adding solvent to a flask containing the solid minimizes the risk of a "puff" of powder being displaced by the liquid stream.

  • Dissolution: If using exothermic solvents or reagents (e.g., acid chlorides), cool the vessel to 0°C before addition. The hydroxyl/pyridone moiety can be nucleophilic; uncontrolled exotherms can vaporize solvents, carrying the chemical into the hood atmosphere.

Visual Decision Support

Figure 1: PPE Selection & Donning Logic

Caption: Decision tree for selecting glove material based on the physical state and solvent carrier of the compound.

PPE_Logic Start Start: Handling 3,4-Dichloro-2-hydroxypyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid ActionSolid PPE: Double Nitrile Gloves + N95/Fume Hood Solid->ActionSolid SolventType Identify Solvent Liquid->SolventType Halogenated Halogenated (DCM, CHCl3) SolventType->Halogenated Polar Polar Aprotic (DMF, DMSO) SolventType->Polar ActionHalo PPE: Laminate (Silver Shield) or PVA Gloves Halogenated->ActionHalo ActionPolar PPE: Butyl Rubber or Thick Nitrile (>8mil) Polar->ActionPolar

Figure 2: Spill Response Protocol

Caption: Immediate containment and cleanup workflow for solid or liquid spills.

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiquid Liquid / Large Scale Assess->MajorLiquid CleanSolid 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Place in bag MinorSolid->CleanSolid CleanLiquid 1. Evacuate area 2. Don Full PPE (Goggles/Apron) 3. Apply absorbent pads MajorLiquid->CleanLiquid Disposal Disposal: Halogenated Waste Stream CleanSolid->Disposal CleanLiquid->Disposal

Waste Disposal & Decontamination

Waste Classification

Do not mix this compound with general organic waste if your facility segregates halogenated compounds.

  • Primary Stream: Halogenated Organic Waste.

  • Labeling: Must be tagged with "Toxic" and "Irritant." Explicitly list "3,4-Dichloro-2-hydroxypyridine" on the tag; do not use generic abbreviations.

Decontamination of Surfaces
  • Solvent Selection: The compound usually has poor solubility in water/alcohol mixtures due to the dichloro-substitution.

  • Protocol:

    • First pass: Wipe with a paper towel soaked in Acetone or Ethyl Acetate to solubilize the organic residue.

    • Second pass: Wash with soap and water to remove residual solvent and trace contaminants.

    • Verification: If available, use a UV lamp (254 nm). Many hydroxypyridines fluoresce or absorb strongly; dark spots on a TLC plate under UV indicate contamination, and this principle can sometimes apply to benchtop inspection.

Emergency Response (First Aid)

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][4][5][6] Hold eyelids open. The "2-hydroxy" functionality can be acidic/phenolic; immediate dilution is critical to prevent corneal opacity.

  • Skin Contact: Remove contaminated clothing.[1][3][4][7][8] Wash with soap and water.[1][2][3][4][5][6][7] Do not use ethanol to wash skin, as it may increase the permeability of the skin to the chemical.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-hydroxypyridine (Isomer Analog Safety Profile). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3,4-Dichloro-2(1H)-pyridone. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-2-hydroxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.